BMS-191095
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIKIPXIDLITMP-LEWJYISDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166095-21-2 | |
| Record name | BMS-191095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-191095 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6V527OYN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of BMS-191095: A Selective Mitochondrial ATP-Sensitive Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-191095 is a potent and highly selective activator of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Unlike first-generation KATP channel openers, this compound exhibits minimal effects on sarcolemmal KATP channels, thereby avoiding significant peripheral vasodilation and proarrhythmic activity. This remarkable selectivity makes it a valuable pharmacological tool for investigating the roles of mitoKATP channels in cellular physiology and a promising candidate for therapeutic interventions in ischemic conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and its demonstrated efficacy in preclinical models of cardioprotection, neuroprotection, and platelet aggregation inhibition. The information presented herein is intended to support further research and development efforts centered on this and similar targeted mitochondrial agents.
Core Mechanism of Action: Selective Opening of the mitoKATP Channel
The primary mechanism of action of this compound is its direct and selective activation of the ATP-sensitive potassium channel located on the inner mitochondrial membrane (mitoKATP). This action is independent of significant effects on the sarcolemmal KATP channels found in cardiomyocytes and vascular smooth muscle, which accounts for its favorable safety profile regarding hemodynamic stability.[1][2] The opening of the mitoKATP channel by this compound leads to an influx of potassium ions (K+) into the mitochondrial matrix. This influx partially depolarizes the inner mitochondrial membrane.[3][4]
The precise molecular interactions between this compound and the mitoKATP channel subunits are not fully elucidated, but it is understood to bind to a site distinct from the ATP-binding site, thereby allosterically promoting the open state of the channel. The functional consequences of mitoKATP channel opening are multifaceted and form the basis of the protective effects of this compound.
Signaling Pathways and Cellular Effects
The activation of mitoKATP channels by this compound initiates a cascade of downstream signaling events that converge to protect cells from ischemic and reperfusion injury.
Cardioprotection
In the context of myocardial ischemia-reperfusion injury, this compound has been shown to be a potent cardioprotective agent.[1] The signaling pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The opening of the mitoKATP channel is believed to trigger the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt can then phosphorylate and inhibit downstream targets involved in apoptosis, such as glycogen synthase kinase 3β (GSK-3β), and promote cell survival.
dot digraph "Cardioprotective Signaling Pathway of this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
BMS191095 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitoKATP [label="mitoKATP Channel", fillcolor="#FBBC05", fontcolor="#202124"]; K_influx [label="K+ Influx", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mito_Depol [label="Mitochondrial\nDepolarization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BMS191095 -> mitoKATP [label="activates"]; mitoKATP -> K_influx [label="facilitates"]; K_influx -> Mito_Depol; Mito_Depol -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> Cardioprotection [label="promotes"]; } caption [label="Cardioprotective Signaling of this compound.", shape=plaintext, fontcolor="#202124"];
Neuroprotection
This compound has also demonstrated neuroprotective effects in models of cerebral ischemia. The mechanism in neurons also involves the opening of mitoKATP channels, leading to mitochondrial depolarization. This has been shown to increase the phosphorylation of Protein Kinase C (PKC) isoforms and attenuate the production of free radicals during periods of neuronal stress. By preserving mitochondrial function and reducing oxidative stress, this compound helps to limit neuronal damage following an ischemic event.
dot digraph "Neuroprotective Signaling Pathway of this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
BMS191095 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitoKATP [label="mitoKATP Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Depol [label="Mitochondrial\nDepolarization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Free_Radicals [label="Free Radical\nProduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BMS191095 -> mitoKATP [label="activates"]; mitoKATP -> Mito_Depol; Mito_Depol -> PKC; PKC -> Free_Radicals [label="attenuates"]; Free_Radicals -> Neuroprotection [label="leads to"]; } caption [label="Neuroprotective Signaling of this compound.", shape=plaintext, fontcolor="#202124"];
Inhibition of Platelet Aggregation
This compound has been found to inhibit human platelet aggregation induced by agonists such as collagen and thrombin. This anti-platelet effect is also mediated by the opening of mitoKATP channels. The inhibitory effects of this compound on platelet aggregation can be blocked by pretreatment with the mitoKATP channel antagonist 5-hydroxydecanoate (5-HD). This suggests a dual benefit in the context of ischemic heart disease, where both cardiomyocyte protection and prevention of thrombosis are desirable.
Quantitative Data
The following table summarizes key quantitative data for this compound from various preclinical studies.
| Parameter | Value | Species | Assay/Model | Reference |
| IC50 (Collagen-induced Platelet Aggregation) | 63.9 µM | Human | Washed human platelets | |
| IC50 (Thrombin-induced Platelet Aggregation) | 104.8 µM | Human | Washed human platelets | |
| EC25 (Time to Onset of Ischemic Contracture) | 1.5 µM | Rat | Isolated rat hearts | |
| K(1/2) (mitoKATP Opening) | 83 nM | Rat | Isolated cardiac mitochondria |
Experimental Protocols
Langendorff Isolated Heart Ischemia-Reperfusion Model
This ex vivo model is used to assess the cardioprotective effects of this compound.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and heparin is administered to prevent coagulation.
-
Heart Isolation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated for retrograde perfusion.
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Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and perfused with oxygenated Krebs-Henseleit buffer at a constant pressure. A balloon is inserted into the left ventricle to measure isovolumetric contractile function.
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Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline parameters such as heart rate and left ventricular developed pressure are recorded.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25-30 minutes).
-
Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored for a subsequent period (e.g., 30-60 minutes).
-
Drug Administration: this compound or vehicle is added to the perfusion buffer before the ischemic period to assess its protective effects.
-
Outcome Measures: Cardioprotection is assessed by measuring the time to onset of ischemic contracture, recovery of post-ischemic contractile function, and release of lactate dehydrogenase (LDH) as a marker of cell damage.
dot digraph "Langendorff Ischemia-Reperfusion Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anesthesia [label="Anesthetize Rat\nAdminister Heparin", fillcolor="#FFFFFF", fontcolor="#202124"]; Heart_Isolation [label="Isolate Heart\nCannulate Aorta", fillcolor="#FFFFFF", fontcolor="#202124"]; Langendorff_Setup [label="Mount on Langendorff Apparatus\nInsert LV Balloon", fillcolor="#FFFFFF", fontcolor="#202124"]; Stabilization [label="Stabilization Period\n(20-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Admin [label="Administer this compound\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ischemia [label="Global Ischemia\n(25-30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Reperfusion Period\n(30-60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Measure Cardiac Function\nand LDH Release", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Anesthesia; Anesthesia -> Heart_Isolation; Heart_Isolation -> Langendorff_Setup; Langendorff_Setup -> Stabilization; Stabilization -> Drug_Admin; Drug_Admin -> Ischemia; Ischemia -> Reperfusion; Reperfusion -> Data_Collection; Data_Collection -> End; } caption [label="Langendorff Experimental Workflow.", shape=plaintext, fontcolor="#202124"];
Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model is used to evaluate the neuroprotective effects of this compound in stroke.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
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Ischemia Duration: The filament is left in place for a specific duration (e.g., 90 minutes) to induce focal cerebral ischemia.
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Reperfusion: The filament is withdrawn to allow for reperfusion.
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Drug Administration: this compound or vehicle is administered (e.g., via intraventricular infusion) at a predetermined time before the MCAO procedure.
-
Neurological Assessment: Neurological deficits are assessed at various time points after reperfusion.
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Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears as unstained tissue. The infarct volume is then quantified.
dot digraph "MCAO Experimental Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anesthesia [label="Anesthetize Rat", fillcolor="#FFFFFF", fontcolor="#202124"]; Drug_Admin [label="Administer this compound\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surgery [label="Expose Carotid Arteries", fillcolor="#FFFFFF", fontcolor="#202124"]; MCAO [label="Induce MCAO with Filament\n(90 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Withdraw Filament for Reperfusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assessment [label="Neurological Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; Infarct_Measurement [label="Euthanize and Measure\nInfarct Volume (TTC Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Anesthesia; Anesthesia -> Drug_Admin; Drug_Admin -> Surgery; Surgery -> MCAO; MCAO -> Reperfusion; Reperfusion -> Assessment; Assessment -> Infarct_Measurement; Infarct_Measurement -> End; } caption [label="MCAO Experimental Workflow.", shape=plaintext, fontcolor="#202124"];
Platelet Aggregometry
This in vitro assay is used to determine the effect of this compound on platelet function.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
Drug Incubation: this compound or vehicle is added to the PRP and incubated for a specified time.
-
Agonist Addition: A platelet agonist (e.g., collagen or thrombin) is added to induce aggregation.
-
Data Analysis: The change in light transmission through the PRP sample is recorded over time. The extent of aggregation is quantified and compared between the this compound-treated and control groups to determine the IC50 value.
Conclusion
This compound is a highly selective and potent opener of the mitochondrial ATP-sensitive potassium channel. Its mechanism of action, centered on the modulation of mitochondrial function, confers significant cytoprotective effects in various models of ischemic injury without the adverse effects associated with non-selective KATP channel openers. The detailed understanding of its signaling pathways and the availability of robust experimental protocols make this compound an invaluable tool for further research into the therapeutic potential of targeting mitochondrial ion channels in cardiovascular and neurological diseases. The data and methodologies presented in this guide are intended to facilitate these ongoing and future investigations.
References
- 1. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioselective antiischemic ATP-sensitive potassium channel (KATP) openers. 5. Identification of 4-(N-aryl)-substituted benzopyran derivatives with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
BMS-191095: A Selective Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channel Opener
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-191095 is a potent and highly selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a critical component in cellular protective mechanisms against ischemic injury. Unlike first-generation KATP openers, this compound exhibits remarkable selectivity for the mitochondrial channel over its sarcolemmal counterpart, thereby avoiding significant hemodynamic and electrophysiological side effects such as vasodilation and proarrhythmia.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, cardioprotective effects, and associated signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of cellular mechanisms and workflows to facilitate further research and drug development efforts in the field of cardioprotection and neuroprotection.
Introduction
The discovery of ATP-sensitive potassium (KATP) channels and their role in cellular physiology has paved the way for novel therapeutic strategies targeting a range of conditions, most notably cardiovascular diseases. These channels couple the metabolic state of a cell to its electrical activity. While sarcolemmal KATP (sarcKATP) channels are well-characterized for their role in modulating the cardiac action potential, the focus has increasingly shifted towards the mitochondrial KATP (mitoKATP) channel as a key mediator of organ protection against ischemia-reperfusion injury.[2][4]
This compound, a benzopyran analog, has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high selectivity for mitoKATP channels. Its ability to confer significant cardioprotection and neuroprotection without the adverse effects associated with non-selective KATP openers makes it a subject of intense research. This guide aims to provide a detailed technical resource for scientists and researchers investigating the properties and applications of this compound.
Mechanism of Action and Electrophysiological Profile
This compound exerts its primary effect by selectively binding to and opening the mitoKATP channels located on the inner mitochondrial membrane. This action leads to an influx of potassium ions into the mitochondrial matrix, a key step in initiating a cascade of protective events.
The opening of mitoKATP channels by this compound leads to a modest and controlled depolarization of the mitochondrial membrane. This partial depolarization is thought to be a central mechanism of its protective effects, leading to the preservation of mitochondrial integrity and function during ischemic stress.
A defining characteristic of this compound is its lack of significant effects on sarcolemmal KATP channels at cardioprotective concentrations. This selectivity is crucial as it avoids the shortening of the cardiac action potential and peripheral vasodilation, which are common side effects of non-selective KATP openers like cromakalim. Studies have shown that this compound does not alter cardiac conduction or action potential configuration and exhibits no proarrhythmic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental models.
Table 1: Potency and Efficacy of this compound
| Parameter | Species/Model | Value | Reference |
| EC25 (Time to ischemic contracture) | Isolated Rat Hearts | 1.5 µM | |
| ED25 (Infarct size reduction) | Anesthetized Dogs | 0.4 mg/kg i.v. | |
| K1/2 (mitoKATP opening) | Cardiac Mitochondria | 83 nM | |
| IC50 (Collagen-induced platelet aggregation) | Human Platelets | 63.9 µM | |
| IC50 (Thrombin-induced platelet aggregation) | Human Platelets | 104.8 µM |
Table 2: Electrophysiological and Hemodynamic Effects of this compound
| Parameter | Species/Model | Effect | Reference |
| Cardiac Action Potential Duration | Normal or Hypoxic Myocardium | No shortening within cardioprotective range | |
| Sarcolemmal KATP Current | Myocardium | No activation (≤30 µM) | |
| Peripheral Hemodynamics | Anesthetized Dogs | No effect at cardioprotective doses | |
| Coronary Hemodynamics | Anesthetized Dogs | No effect at cardioprotective doses |
Cardioprotective and Neuroprotective Effects
The selective opening of mitoKATP channels by this compound triggers a signaling cascade that confers robust protection against ischemia-reperfusion injury in both the heart and the brain.
Cardioprotection
In various animal models, this compound has been shown to significantly reduce myocardial infarct size following ischemic events. The proposed mechanisms for this cardioprotection include:
-
Preservation of Mitochondrial Function: By modulating mitochondrial ion homeostasis, this compound helps maintain the structural and functional integrity of mitochondria during stress.
-
Modulation of Reactive Oxygen Species (ROS): While the precise role of ROS is complex, mitoKATP opening is believed to induce a small, controlled burst of ROS that acts as a trigger for downstream protective signaling pathways. However, some studies indicate that this compound itself does not increase ROS production, suggesting a more nuanced mechanism.
-
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): The opening of mitoKATP channels is thought to inhibit the opening of the mPTP, a non-selective pore whose prolonged opening during reperfusion leads to mitochondrial swelling, rupture, and ultimately, cell death.
-
Anti-platelet Aggregation: this compound has been shown to inhibit human platelet aggregation, a dual mechanism that can contribute to its cardioprotective effects during ischemia/reperfusion injury.
Neuroprotection
This compound has also demonstrated neuroprotective effects in models of focal cerebral ischemia. Pre-treatment with this compound has been shown to reduce neuronal damage. The neuroprotective effects are also attributed to the selective opening of mitoKATP channels, leading to mitochondrial depolarization without a significant increase in ROS production.
Signaling Pathways
The protective effects of this compound are mediated through complex intracellular signaling pathways. A key pathway involves the activation of Protein Kinase B (Akt) and its translocation to the mitochondria.
Caption: Signaling pathway of this compound-induced cellular protection.
Studies have shown that the cardioprotective effects of this compound involve the activation of the PI3K/Akt pathway. The opening of mitoKATP channels can lead to the phosphorylation and activation of Akt. Activated Akt then translocates from the cytosol to the mitochondria, where it can further modulate mitochondrial function to promote cell survival. This signaling cascade is a critical component of the late preconditioning effects observed with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Mitochondrial Swelling Assay
This assay measures the change in mitochondrial volume as an indicator of mitoKATP channel opening. The influx of K+ into the mitochondrial matrix, driven by the membrane potential, causes an osmotic influx of water, leading to mitochondrial swelling. This swelling is detected as a decrease in light absorbance at 540 nm.
References
- 1. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of the selective mitochondrial-K(ATP) opener this compound for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of BMS-191095 in Stroke Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the interruption of blood flow to the brain. A key area of therapeutic development focuses on neuroprotective agents that can mitigate neuronal damage and improve functional outcomes. BMS-191095, a selective opener of the mitochondrial ATP-sensitive potassium (mitoK(ATP)) channel, has emerged as a promising candidate in preclinical stroke models. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action: Selective Opening of Mitochondrial K(ATP) Channels
This compound exerts its neuroprotective effects by selectively opening mitochondrial ATP-sensitive potassium (mitoK(ATP)) channels.[1] This action is central to its therapeutic potential in ischemic stroke. The opening of these channels leads to a series of downstream events that collectively contribute to neuronal survival in the face of ischemic stress.
Signaling Pathway of this compound-Mediated Neuroprotection
The activation of mitoK(ATP) channels by this compound initiates a signaling cascade that preserves mitochondrial integrity and inhibits apoptotic pathways. A critical step in this process is the preservation of the mitochondrial inner membrane potential. This helps to attenuate mitochondrial calcium overload, a key trigger for the opening of the mitochondrial permeability transition pore (MPTP). By inhibiting MPTP opening, this compound prevents the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, thereby suppressing the activation of caspase-3 and subsequent apoptotic cell death.
Quantitative Efficacy Data
A key preclinical study investigated the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO). The data from this study demonstrates the potential of this compound to reduce ischemic brain injury.
| Animal Model | Ischemia Duration | This compound Dose (Intraventricular) | Administration Time Relative to MCAO | Outcome Measure | Result | Reference |
| Male Wistar Rats | 90 minutes | 25 µg | 24 hours before | Total Infarct Volume | 32% reduction | [1] |
| Male Wistar Rats | 90 minutes | 25 µg | 24 hours before | Cortical Infarct Volume | 38% reduction | [1] |
| Male Wistar Rats | 90 minutes | 25 µg | 30 or 60 minutes before | Infarct Volume | No significant effect | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used and well-established method for inducing focal cerebral ischemia that mimics human stroke.
Objective: To induce a reproducible ischemic brain injury to evaluate the efficacy of a neuroprotective agent.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Microvascular clips
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Monofilament nylon suture (e.g., 4-0) with a rounded tip
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the filament after a specific duration (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, leave the filament in place.
-
Suture the incision and allow the animal to recover.
Infarct Volume Assessment using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying the extent of ischemic damage in brain tissue.
Objective: To measure the volume of infarcted brain tissue following MCAO.
Materials:
-
Rat brain from MCAO experiment
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Euthanize the animal at a predetermined time point after MCAO (e.g., 24 or 48 hours).
-
Carefully remove the brain and chill it briefly to facilitate slicing.
-
Place the brain in a brain matrix and slice it into coronal sections of uniform thickness (e.g., 2 mm).
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red due to the presence of mitochondrial dehydrogenases, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere in each slice.
-
Calculate the infarct volume by integrating the infarct areas across all slices and correcting for edema.
Neurological Deficit Scoring
Behavioral tests are crucial for assessing the functional outcome after stroke and the therapeutic potential of a neuroprotective agent.
Objective: To quantify the neurological deficits in rats following MCAO.
Method: A variety of scoring systems can be used, such as the modified Neurological Severity Score (mNSS). This is a composite score that evaluates motor, sensory, balance, and reflex functions. The scoring is typically performed at various time points post-MCAO to assess recovery.
Example Scoring Criteria (simplified):
-
Motor Tests: Raising the rat by the tail (observing for flexion of limbs), placing the rat on the floor (observing for circling behavior).
-
Sensory Tests: Placing and proprioceptive tests.
-
Beam Balance Test: Observing the ability to traverse a narrow beam.
-
Reflex Tests: Pinna reflex, corneal reflex.
Scores are assigned based on the animal's performance in each test, with a higher score indicating a more severe deficit.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a neuroprotective agent like this compound in a preclinical stroke model.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of ischemic stroke through its selective activation of mitochondrial K(ATP) channels. The available data indicates a notable reduction in infarct volume, supporting its further investigation as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel neuroprotective compounds. Future research should focus on elucidating the optimal therapeutic window, dose-response relationships, and long-term functional outcomes to facilitate the translation of these promising preclinical findings into clinical applications for stroke patients.
References
An In-depth Technical Guide on BMS-191095 and its Inhibition of Human Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic compound BMS-191095 and its inhibitory effects on human platelet aggregation. The document details the mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Core Concepts: this compound and Platelet Aggregation
This compound is a cardioselective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener.[1] Its primary mechanism of action in the context of this guide is the inhibition of human platelet aggregation, a critical process in thrombosis and hemostasis. Platelet aggregation is a complex physiological response to vascular injury, involving platelet adhesion, activation, and aggregation to form a platelet plug. Key agonists that trigger this cascade include collagen, exposed upon endothelial damage, and thrombin, a potent activator generated during the coagulation cascade.
Quantitative Data on the Inhibitory Effects of this compound
This compound has been shown to inhibit platelet aggregation induced by different agonists in a dose-dependent manner. The inhibitory potency is commonly quantified by the half-maximal inhibitory concentration (IC50).
| Agonist | Compound | IC50 (µM) |
| Collagen | This compound | 63.9[1] |
| BMS-180448 | 305.3[1] | |
| Lemakalim | 1,130[1] | |
| SKP-450 | >1,500[1] | |
| Thrombin | This compound | 104.8 |
| BMS-180448 | 498.0 |
Mechanism of Action: Opening of Mitochondrial KATP Channels
The antiplatelet effect of this compound is mediated by the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This has been demonstrated through experiments where the inhibitory effect of this compound on collagen-induced platelet aggregation was significantly blocked by pretreatment with glyburide, a nonselective KATP antagonist, and sodium 5-hydroxydecanoate (5-HD), a selective mitoKATP antagonist.
While the precise downstream signaling cascade linking the opening of mitoKATP channels to the inhibition of platelet aggregation is not fully elucidated, it is understood that mitochondrial function is crucial for certain aspects of platelet activation. Specifically, mitochondrial ATP generation is essential for granule secretion, a key step in amplifying the aggregation response. By opening mitoKATP channels, this compound likely alters the mitochondrial membrane potential, which in turn could affect mitochondrial ATP synthesis, calcium homeostasis, and the generation of reactive oxygen species (ROS), all of which are important signaling molecules in platelet activation.
Signaling Pathway of Platelet Aggregation and Proposed Inhibition by this compound
Caption: Proposed signaling pathway of platelet aggregation and inhibition by this compound.
Experimental Protocols
Preparation of Washed Human Platelets
This protocol is essential for isolating platelets from other blood components to study their function in a controlled environment.
-
Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant solution such as acid-citrate-dextrose (ACD) (1 volume of ACD for 6 volumes of blood).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the collected blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Isolation: Carefully transfer the upper PRP layer to a new tube. To prevent platelet activation during subsequent steps, a platelet inhibitor like prostacyclin (PGI2) can be added.
-
Washing: Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Resuspension: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing PGI2.
-
Final Resuspension: Repeat the high-speed centrifugation and resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer without PGI2) to the desired platelet concentration.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation in vitro. It measures the increase in light transmission through a platelet suspension as platelets aggregate.
-
Platelet Preparation: Prepare washed human platelets as described in section 4.1 and adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Instrument Setup: Pre-warm the aggregometer to 37°C. Use platelet-poor plasma (PPP) or the suspension buffer to set the 100% aggregation baseline and the platelet suspension for the 0% baseline.
-
Incubation with Inhibitor: Add the desired concentration of this compound (or vehicle control) to the platelet suspension in the aggregometer cuvette. Incubate for a specified period (e.g., 30 minutes for antagonist studies) with continuous stirring.
-
Agonist Addition: Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., collagen or thrombin).
-
Data Recording: Record the change in light transmission over time until a maximal aggregation response is observed.
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission compared to the baseline. The IC50 value can be determined by testing a range of this compound concentrations and plotting the percentage of inhibition against the log of the inhibitor concentration.
Experimental Workflow for Platelet Aggregation Assay
Caption: Experimental workflow for assessing the inhibitory effect of this compound on platelet aggregation.
Conclusion and Future Directions
This compound is a potent inhibitor of human platelet aggregation, acting through the opening of mitochondrial KATP channels. The provided data and protocols offer a solid foundation for further research into its therapeutic potential as an antiplatelet agent. Future studies should focus on elucidating the precise downstream signaling events that follow mitoKATP channel opening to fully understand its mechanism of action. This includes investigating its effects on intracellular calcium levels, thromboxane A2 synthesis, and the kinetics of granule secretion. A deeper understanding of these pathways will be crucial for the development of novel anti-thrombotic therapies targeting mitochondrial function in platelets.
References
An In-depth Technical Guide to the Downstream Signaling Pathways Activated by BMS-191095
For Researchers, Scientists, and Drug Development Professionals
BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which has demonstrated significant potential in providing cardioprotection and neuroprotection against ischemic injury. This technical guide delves into the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Signaling Cascade: The PI3K/Akt Pathway
The primary and most well-documented downstream signaling pathway initiated by this compound is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of this pathway is a critical mediator of the protective effects observed with this compound treatment. The binding of this compound to the mitoKATP channel triggers a cascade of events that culminate in the promotion of cell survival and inhibition of apoptosis.
A crucial step in this signaling cascade is the activation of Akt (also known as Protein Kinase B). The anti-apoptotic function of Akt is largely mediated through the activation of the PI3K system[1]. There is substantial evidence supporting the hypothesis that mitoKATP channel openers like this compound activate the PI3K/Akt pathway, particularly in the context of late preconditioning[1]. Following its activation, Akt translocates from the cytosol to the mitochondria, where it can phosphorylate a variety of mitochondrial proteins[1]. This mitochondrial localization of Akt is a key event that leads to a reduction in the release of apoptosis-inducing factor (AIF) and cytochrome c, thereby mitigating apoptotic cell death[1].
The activation of mitoKATP channels by this compound can also lead to the opening of other mitochondrial channels and the production of reactive oxygen species (ROS), which can act as signaling molecules to further engage protein kinase C epsilon (PKCε) and Src kinase, creating a signaling module that converges on the mitochondria[2].
Below is a diagram illustrating the central role of the PI3K/Akt pathway in this compound-mediated signaling.
References
The Cytoprotective Mechanism of BMS-191095: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-191095 is a potent and highly selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. This selectivity confers significant cytoprotective effects, particularly in cardiac and neuronal tissues, without the adverse hemodynamic and proarrhythmic effects associated with non-selective KATP channel openers. The primary mechanism of action involves the opening of mitoKATP channels, leading to a cascade of downstream events that preserve mitochondrial integrity, modulate intracellular calcium homeostasis, and activate pro-survival signaling pathways. This technical guide provides an in-depth analysis of the cytoprotective mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Selective mitoKATP Channel Opening
This compound exerts its cytoprotective effects primarily through the selective activation of ATP-sensitive potassium channels located on the inner mitochondrial membrane.[1][2][3] This selectivity is a key differentiator from first-generation KATP openers, which also act on sarcolemmal KATP channels, leading to vasodilation and potential cardiac arrhythmias.[2][4] The opening of mitoKATP channels by this compound leads to potassium ion influx into the mitochondrial matrix, a critical initiating event in its protective cascade.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters defining the potency and efficacy of this compound from various experimental models.
| Parameter | Value | Species/Model | Experimental Focus | Reference |
| EC25 | 1.5 µM | Isolated Rat Hearts | Increased time to onset of ischemic contracture | |
| K1/2 | 83 nM | Isolated Cardiac Mitochondria | Opening of mitochondrial KATP channels | |
| ED25 | 0.4 mg/kg i.v. | Anesthetized Dogs | Reduction of infarct size | |
| IC50 | 63.9 µM | Washed Human Platelets | Inhibition of collagen-induced platelet aggregation | |
| IC50 | 104.8 µM | Washed Human Platelets | Inhibition of thrombin-induced platelet aggregation |
Key Cytoprotective Effects and Signaling Pathways
Cardioprotection
This compound demonstrates robust cardioprotective effects against ischemia-reperfusion injury. In isolated rat hearts, it increases the time to onset of ischemic contracture, improves the recovery of function after ischemia, and reduces the release of lactate dehydrogenase, a marker of cell damage. These protective effects are abolished by the mitoKATP channel antagonists glyburide and 5-hydroxydecanoate (5-HD), confirming the central role of this channel. In vivo studies in dogs have shown a dose-dependent reduction in infarct size without affecting peripheral or coronary hemodynamics or cardiac electrophysiology.
A significant aspect of its cardioprotective mechanism involves the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and has anti-apoptotic effects. The opening of mitoKATP channels by this compound leads to the translocation of phosphorylated Akt from the cytosol to the mitochondria, where it can exert its protective effects.
Neuroprotection
The cytoprotective effects of this compound extend to the central nervous system. In a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), pre-treatment with this compound significantly reduced the total and cortical infarct volumes. This neuroprotective effect is also mediated by the opening of mitoKATP channels, as it is blocked by 5-HD. In cultured neurons, this compound was shown to depolarize the mitochondria without affecting the levels of reactive oxygen species (ROS).
Modulation of Calcium Homeostasis
In C2C12 myoblasts, this compound has been shown to protect against cell injury induced by the calcium ionophore A23187. This protective effect is linked to the modulation of intracellular calcium transients, leading to the prevention of calpain activation. Interestingly, in this specific cell model, the cytoprotective effect was not blocked by a mitoKATP inhibitor, suggesting a potentially parallel or alternative mechanism of action related to calcium homeostasis in certain cell types.
Antiplatelet Aggregation
This compound also exhibits antiplatelet activity by inhibiting collagen- and thrombin-induced human platelet aggregation. This effect is mediated by the opening of mitochondrial KATP channels in platelets and contributes to its overall cardioprotective profile by potentially reducing thrombus formation during ischemic events.
Experimental Protocols
Isolated Heart (Langendorff) Preparation for Ischemia-Reperfusion Injury
-
Animal Model: Male Sprague-Dawley rats.
-
Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: Retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant pressure.
-
Ischemia Induction: Global ischemia is induced by stopping the perfusion for a specified duration (e.g., 25 minutes).
-
Reperfusion: Perfusion is restored for a set period (e.g., 30 minutes).
-
Drug Administration: this compound is added to the perfusion buffer before the ischemic period.
-
Data Collection: Left ventricular developed pressure, heart rate, and coronary flow are monitored. Effluent is collected to measure lactate dehydrogenase release.
Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Male Wistar rats.
-
Anesthesia: Animals are anesthetized.
-
Surgical Procedure: The middle cerebral artery is occluded using an intraluminal filament.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia and then withdrawn to allow for reperfusion.
-
Drug Administration: this compound is administered intracerebroventricularly prior to MCAO.
-
Infarct Volume Assessment: After a survival period (e.g., 24 hours), brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.
Platelet Aggregation Assay
-
Sample Preparation: Platelet-rich plasma is obtained from human blood samples.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.
-
Induction of Aggregation: Aggregation is induced by adding agents such as collagen or thrombin.
-
Drug Treatment: Washed platelets are incubated with this compound before the addition of the aggregating agent.
-
Data Analysis: The percentage of platelet aggregation is recorded and compared between treated and untreated samples.
Conclusion
This compound represents a significant advancement in the development of cytoprotective agents. Its high selectivity for mitochondrial KATP channels allows for targeted therapeutic effects in ischemic tissues without the systemic side effects of earlier KATP openers. The multifaceted mechanism, encompassing direct mitochondrial protection, activation of pro-survival signaling, modulation of calcium homeostasis, and antiplatelet effects, underscores its potential as a valuable therapeutic agent for conditions such as myocardial infarction and stroke. Further research into the nuanced downstream signaling and potential alternative mechanisms will continue to refine our understanding of this promising compound.
References
- 1. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of the selective mitochondrial-K(ATP) opener this compound for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective mitoKATP Opener BMS-191095: A Technical Guide to its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191095 is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a critical component in cellular protective mechanisms against ischemic stress.[1][2][3] Unlike first-generation KATP channel openers, this compound exhibits a high degree of selectivity for the mitochondrial channel over its sarcolemmal counterpart, thereby offering cardioprotective and neuroprotective benefits without the confounding hemodynamic side effects such as vasodilation or alterations in cardiac action potential.[4][5] This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.
Core Mechanism of Action
The primary molecular target of this compound is the mitoKATP channel located on the inner mitochondrial membrane. Activation of this channel by this compound facilitates the influx of potassium ions (K+) into the mitochondrial matrix. This influx partially dissipates the mitochondrial membrane potential (ΔΨm), a key event that triggers a cascade of downstream signaling pathways culminating in cellular protection. A notable characteristic of this compound is its ability to induce these protective effects without a concomitant increase in reactive oxygen species (ROS) production, a side effect observed with other mitoKATP openers like diazoxide.
Quantitative Effects on Mitochondrial and Cellular Parameters
The following table summarizes the key quantitative data reported for this compound across various experimental models.
| Parameter | Experimental Model | Concentration/Dose | Result | Reference(s) |
| mitoKATP Channel Opening | Isolated rat heart mitochondria | 83 nM (K1/2) | Half-maximal activation of the cardiac mitochondrial K(ATP) channel. | |
| Mitochondrial Depolarization | Cultured neurons | 40 µM | Induced mitochondrial depolarization. | |
| Vascular smooth muscle cells (rat) | 50 µM | Induced mitochondrial depolarization. | ||
| Cardioprotection | Isolated rat hearts (ischemia/reperfusion) | 1.5 µM (EC25) | Increased the time to onset of ischemic contracture. | |
| Neuroprotection | Rats (transient focal cerebral ischemia) | 25 µg (intraventricular) | Reduced total infarct volume by 32% and cortical infarct volume by 38% when administered 24h prior to ischemia. | |
| Platelet Aggregation Inhibition | Washed human platelets | 63.9 µM (IC50) | Inhibition of collagen-induced platelet aggregation. | |
| Washed human platelets | 104.8 µM (IC50) | Inhibition of thrombin-induced platelet aggregation. | ||
| Reactive Oxygen Species (ROS) Production | Isolated piglet mitochondria | Not specified | Did not increase ROS production. | |
| Cultured neurons | 40 µM | Did not affect ROS levels. |
Signaling Pathways
The cytoprotective effects of this compound are mediated through the activation of complex signaling cascades downstream of mitoKATP channel opening. The following diagrams illustrate the proposed pathways in neuroprotection and cardioprotection.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's effects on mitochondrial function. Below are representative methodologies for key assays.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is a generalized procedure based on common laboratory practices for measuring ΔΨm in cultured cells using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Cell Culture: Plate cells (e.g., primary cortical neurons or H9c2 cardiomyocytes) in a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1-50 µM).
-
Dye Loading: Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 25-100 nM). Remove the existing medium from the cells and add the TMRE-containing medium. Incubate for 20-30 minutes at 37°C, protected from light.
-
Treatment: After incubation, remove the TMRE-containing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 20 µM FCCP).
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation/emission wavelengths appropriate for TMRE (e.g., ~549/575 nm). Kinetic readings can be taken over time to monitor the change in ΔΨm. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Assessment of Reactive Oxygen Species (ROS) Production
This protocol outlines a general method for measuring mitochondrial ROS in isolated mitochondria using a fluorescent probe.
-
Mitochondria Isolation: Isolate mitochondria from tissue (e.g., piglet brain or rat heart) using differential centrifugation in a suitable isolation buffer. Determine the mitochondrial protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Buffer: Prepare an assay buffer (e.g., a KCl-based respiration buffer) containing a respiratory substrate (e.g., succinate or pyruvate/malate).
-
Probe Preparation: Prepare a working solution of a ROS-sensitive fluorescent probe (e.g., Amplex Red for H₂O₂ detection) in the assay buffer.
-
Experimental Setup: In a 96-well plate or a fluorometer cuvette, add the assay buffer, the fluorescent probe, and horseradish peroxidase (for Amplex Red assay).
-
Treatment and Measurement: Add the isolated mitochondria to the wells/cuvette. Obtain a baseline fluorescence reading. Add this compound at the desired concentrations. For comparison, include a vehicle control and a positive control known to induce ROS (e.g., Antimycin A or diazoxide). Monitor the change in fluorescence over time. An increase in fluorescence indicates ROS production.
Measurement of ATP Synthesis
This protocol describes a general approach to measure ATP synthesis in isolated mitochondria using a luciferin/luciferase-based assay.
-
Mitochondria Isolation: Isolate mitochondria as described in the ROS protocol.
-
Reaction Mixture: Prepare a reaction mixture containing a luciferin/luciferase-based ATP assay reagent in a suitable buffer.
-
Experimental Setup: In a white, opaque 96-well plate, add the isolated mitochondria suspended in a respiration buffer containing a respiratory substrate (e.g., succinate) and ADP.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Luminescence Measurement: Add the ATP assay reaction mixture to the wells. Immediately measure the luminescence using a luminometer. The light output is directly proportional to the amount of ATP synthesized. A decrease in luminescence would suggest an impairment of ATP synthesis.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of mitoKATP channels in cellular physiology and pathology. Its high selectivity and favorable safety profile, particularly its lack of ROS induction, make it a superior compound for elucidating the protective mechanisms initiated by mitochondrial potassium influx. The data clearly indicate that this compound induces a mild mitochondrial depolarization, which is a key initiating event in a signaling cascade involving PI3K/Akt and PKC, ultimately leading to significant neuroprotective and cardioprotective outcomes. Further research focusing on the downstream targets of these pathways will continue to unravel the full therapeutic potential of selective mitoKATP channel openers.
References
- 1. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alternative Targets for Modulators of Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-Sensitive potassium channels: a review of their cardioprotective pharmacology. | Semantic Scholar [semanticscholar.org]
- 5. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-191095 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo use of BMS-191095, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, in rodent models of cardiac and cerebral ischemia.
Introduction
This compound is a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Its mechanism of action involves the opening of these channels, which is believed to play a crucial role in cellular protection against ischemic injury.[2] In preclinical studies, this compound has demonstrated significant cardioprotective and neuroprotective effects, making it a valuable tool for research in cardiovascular and neurological diseases.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Species | Model | Administration Route | Dosage | Key Findings | Reference |
| Rat | Transient Focal Cerebral Ischemia (MCAO) | Intraventricular | 25 µg | Reduced total infarct volume by 32% when administered 24 hours before ischemia. | [2] |
| Mouse | Cardiac Ischemia (Pharmacological Preconditioning) | Intraperitoneal | 1 mg/kg | Induced late preconditioning, protecting the heart from ischemia-reperfusion injury. | |
| Dog | Myocardial Ischemia-Reperfusion | Intravenous | 0.4 mg/kg (ED₂₅) | Dose-dependently reduced infarct size. |
Signaling Pathway of this compound
This compound exerts its protective effects by selectively opening mitochondrial ATP-sensitive potassium (mitoKATP) channels. This action is thought to trigger a signaling cascade that ultimately leads to the preservation of mitochondrial function and reduction of cell death in the face of ischemic stress. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This compound Formulation for In Vivo Administration
This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal (IP) and oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL working solution at 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final suspension before each use to ensure homogeneity.
Myocardial Infarction Model in Mice (LAD Ligation)
This protocol details the surgical procedure for inducing myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder, rib retractor)
-
Suture material (e.g., 8-0 silk)
-
Ventilator
-
Heating pad
-
ECG monitoring system
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a left thoracotomy between the third and fourth ribs to expose the heart.
-
Carefully open the pericardium to visualize the LAD coronary artery.
-
Pass a suture under the LAD and tie a permanent ligature. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest wall, muscle layers, and skin with sutures.
-
Administer analgesics post-operatively and monitor the animal during recovery.
Cerebral Ischemia Model in Rats (MCAO)
This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal suture method to occlude the middle cerebral artery (MCA).
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce the nylon suture into the ECA and advance it into the ICA until it occludes the origin of the MCA. A drop in cerebral blood flow can confirm occlusion if a laser Doppler flowmeter is used.
-
After the desired period of ischemia (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Close the incision and monitor the animal during recovery.
Assessment of Infarct Size (TTC Staining)
This protocol is used to quantify the extent of tissue damage following ischemia-reperfusion injury.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (1-2% in phosphate-buffered saline)
-
Formalin (10%)
-
Brain or heart tissue slicer
Procedure:
-
At the end of the experiment, euthanize the animal and excise the heart or brain.
-
Rapidly freeze the tissue.
-
Slice the tissue into uniform sections (e.g., 1-2 mm thick).
-
Immerse the slices in the TTC solution and incubate at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain pale.
-
Fix the stained slices in 10% formalin.
-
Image the slices and use image analysis software to quantify the infarct area relative to the total area of the tissue section.
Neurological Deficit Scoring in Rats
This protocol provides a method for assessing neurological function after cerebral ischemia. A commonly used scale is the Bederson score.
Procedure:
Neurological function is evaluated at a set time point (e.g., 24 hours) after MCAO surgery. The scoring is as follows:
-
Score 0: No apparent neurological deficit.
-
Score 1: Forelimb flexion. The rat shows contralateral forelimb flexion when lifted by the tail.
-
Score 2: Circling. The rat circles towards the paretic side when walking.
-
Score 3: Falling. The rat falls to the paretic side.
-
Score 4: No spontaneous motor activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in a rodent model of ischemia.
Caption: General experimental workflow.
References
- 1. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitochondrial K(ATP) channel opener this compound reduces neuronal damage after transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Langendorff Heart Perfusion Model with BMS-191095
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a powerful ex vivo technique for studying cardiac physiology and pharmacology in a controlled environment, free from systemic influences. This model allows for the investigation of the direct effects of pharmacological agents on myocardial function. BMS-191095 is a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Unlike first-generation KATP channel openers, this compound exhibits significant cardioprotective effects without the confounding peripheral vasodilator and cardiac action potential shortening activities.[2] This makes it a valuable tool for investigating the role of mitoKATP channels in cardioprotection against ischemia-reperfusion injury.
These application notes provide a detailed protocol for utilizing the Langendorff heart perfusion model to evaluate the cardioprotective effects of this compound.
Mechanism of Action of this compound
This compound exerts its cardioprotective effects by selectively opening ATP-sensitive potassium channels located on the inner mitochondrial membrane (mitoKATP).[2] The opening of these channels leads to potassium ion influx into the mitochondrial matrix, causing a partial depolarization of the mitochondrial membrane. This event is a critical step in triggering a signaling cascade that ultimately protects cardiomyocytes from ischemia-reperfusion-induced damage. The cardioprotective effects of this compound can be abolished by mitoKATP channel blockers such as 5-hydroxydecanoate (5-HD) and the non-selective KATP channel blocker glyburide.[2]
Signaling Pathway of this compound-induced Cardioprotection
The activation of mitoKATP channels by this compound initiates a complex signaling cascade that converges on the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death.
Caption: Signaling pathway of this compound-mediated cardioprotection.
Data Presentation
The following tables summarize the expected quantitative effects of this compound in a Langendorff-perfused rat heart model subjected to ischemia-reperfusion.
Table 1: Effect of this compound on Ischemic Contracture and mitoKATP Channel Activation
| Parameter | This compound |
| EC₂₅ for increasing time to onset of ischemic contracture (µM) | 1.5[2] |
| K₁/₂ for opening cardiac mitochondrial KATP (nM) | 83 |
Table 2: Hemodynamic and Biochemical Effects of this compound in Isolated Rat Hearts (Ischemia-Reperfusion Model)
| Parameter | Control (Vehicle) | This compound (1.5 µM) |
| Baseline | ||
| Left Ventricular Developed Pressure (LVDP, mmHg) | ~100-120 | ~100-120 |
| Heart Rate (HR, beats/min) | ~280-320 | ~280-320 |
| Coronary Flow (CF, ml/min) | ~10-15 | ~10-15 |
| End of Ischemia | ||
| Left Ventricular End-Diastolic Pressure (LVEDP, mmHg) | Significant increase | Attenuated increase |
| End of Reperfusion | ||
| % Recovery of LVDP | ~20-30% | Significantly improved |
| LVEDP (mmHg) | Remains elevated | Significantly lower |
| Lactate Dehydrogenase (LDH) Release (U/L) | Elevated | Significantly reduced |
Note: The values in Table 2 are representative and may vary depending on the specific experimental conditions. The qualitative effects are based on published literature.
Experimental Protocols
This protocol describes a typical experiment to assess the cardioprotective effects of this compound using a Langendorff-perfused isolated rat heart subjected to global ischemia and reperfusion.
Materials and Reagents
-
Male Sprague-Dawley rats (250-300 g)
-
Heparin (1000 U/ml)
-
Sodium pentobarbital (or other suitable anesthetic)
-
Krebs-Henseleit Buffer (KHB), composition in mM:
-
NaCl: 118
-
KCl: 4.7
-
CaCl₂: 2.5
-
MgSO₄: 1.2
-
KH₂PO₄: 1.2
-
NaHCO₃: 25
-
Glucose: 11
-
-
This compound
-
Dimethyl sulfoxide (DMSO, for dissolving this compound)
-
5-hydroxydecanoate (5-HD) or Glyburide (optional, for mechanistic studies)
-
95% O₂ / 5% CO₂ gas mixture
Equipment
-
Langendorff perfusion system
-
Peristaltic pump
-
Water bath and circulator for temperature control (37°C)
-
Pressure transducer
-
Data acquisition system
-
Dissection tools
-
Latex balloon for intraventricular pressure measurement
Experimental Workflow
Caption: Experimental workflow for Langendorff heart perfusion with this compound.
Detailed Procedure
-
Preparation of Krebs-Henseleit Buffer (KHB):
-
Prepare fresh KHB on the day of the experiment.
-
Continuously bubble the buffer with 95% O₂ / 5% CO₂ for at least 30 minutes before use to ensure proper oxygenation and a pH of ~7.4.
-
Maintain the buffer temperature at 37°C in a water bath.
-
-
Heart Isolation and Cannulation:
-
Anesthetize the rat with sodium pentobarbital (e.g., 60 mg/kg, intraperitoneally).
-
Administer heparin (e.g., 500 U, intravenously or intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.
-
Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.
-
Secure the aorta to the cannula with a silk suture.
-
-
Langendorff Perfusion Setup and Stabilization:
-
Immediately initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 ml/min).
-
Insert a water-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve to measure isovolumetric ventricular pressure. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Allow the heart to stabilize for a period of 20 minutes. During this time, monitor heart rate (HR), left ventricular developed pressure (LVDP), and LVEDP.
-
-
Experimental Groups and Drug Administration:
-
Control Group: Perfuse the heart with KHB containing the vehicle (e.g., 0.1% DMSO) for 10-15 minutes before inducing ischemia.
-
This compound Group: Perfuse the heart with KHB containing the desired concentration of this compound (e.g., 1.5 µM) for 10-15 minutes before inducing ischemia.
-
(Optional) Antagonist Group: To confirm the mechanism of action, a separate group can be pre-treated with a mitoKATP channel blocker (e.g., 100 µM 5-HD) for 10 minutes before the administration of this compound.
-
-
Global Ischemia and Reperfusion:
-
Induce global ischemia by stopping the perfusion for 30 minutes. The heart should be maintained in a temperature-controlled chamber at 37°C during this period.
-
Initiate reperfusion by restoring the flow of the respective perfusate (KHB with vehicle or this compound) for a period of 60 to 120 minutes.
-
-
Data Acquisition and Analysis:
-
Continuously record LVDP, LVEDP, and HR throughout the experiment using a data acquisition system.
-
Measure coronary flow (CF) by collecting the coronary effluent over a timed interval.
-
Collect samples of the coronary effluent at specific time points during reperfusion for biochemical analysis of markers of cardiac damage, such as lactate dehydrogenase (LDH) or creatine kinase (CK).
-
Calculate the percentage recovery of LVDP at the end of reperfusion relative to the pre-ischemic baseline.
-
Conclusion
The Langendorff heart perfusion model provides a robust and reproducible method for investigating the direct cardiac effects of this compound. By following the protocols outlined in these application notes, researchers can effectively assess the cardioprotective properties of this selective mitoKATP channel opener and further elucidate the role of mitochondrial potassium channels in myocardial protection.
References
Application Notes and Protocols for BMS-191095 in Middle Cerebral Artery Occlusion (MCAO) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-191095, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, in preclinical studies of focal cerebral ischemia using the Middle Cerebral Artery Occlusion (MCAO) model. This document includes a summary of reported quantitative data, detailed experimental protocols, and visualizations of the proposed signaling pathway and experimental workflow.
Introduction
This compound is a novel benzopyran compound that has demonstrated neuroprotective effects in animal models of stroke. Its mechanism of action is attributed to the selective opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which is believed to confer protection against ischemic neuronal damage. Unlike first-generation KATP channel openers, this compound shows greater selectivity for mitochondrial channels over those in the sarcolemma, thereby reducing the likelihood of cardiovascular side effects such as vasodilation. Studies have shown that pre-treatment with this compound can significantly reduce infarct volume in rats subjected to transient MCAO, suggesting its potential as a therapeutic agent for ischemic stroke.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in MCAO models.
Table 1: Effect of this compound on Infarct Volume in Rats Subjected to MCAO
| Treatment Group | Administration Time Pre-MCAO | Total Infarct Volume Reduction (%) | Cortical Infarct Volume Reduction (%) |
| This compound (25 µg, intraventricular) | 24 hours | 32% | 38% |
| This compound (25 µg, intraventricular) | 30 or 60 minutes | No significant effect | No significant effect |
Table 2: In Vitro Effects of this compound
| Parameter | Cell/Tissue Type | Concentration | Effect |
| Mitochondrial Membrane Potential | Cultured Neurons | 40 µmol/L | Depolarization |
| Reactive Oxygen Species (ROS) Levels | Cultured Neurons | 40 µmol/L | No significant change |
| Potassium Currents | Cerebrovascular Myocytes | Not specified | No effect |
| Plasma Membrane Potential | Neurons | Not specified | No effect |
Signaling Pathway and Mechanism of Action
This compound exerts its neuroprotective effects by selectively opening mitochondrial ATP-sensitive potassium (mitoKATP) channels. This initiates a signaling cascade that ultimately preserves mitochondrial integrity and reduces apoptotic cell death in the ischemic penumbra.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal suture method.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain rectal temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary ligature around the origin of the ECA.
-
Introduce the 4-0 nylon monofilament suture into the ECA through a small incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms occlusion.
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Close the incisions and allow the animal to recover.
Intracerebroventricular (ICV) Administration of this compound
This protocol outlines the administration of this compound directly into the cerebral ventricles.
Materials:
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid or saline with a solubilizing agent)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthesia
Procedure:
-
Prepare the this compound solution in the appropriate vehicle to achieve the desired concentration (e.g., 25 µg in a total volume of 5-10 µL).
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the lateral ventricle at the desired coordinates relative to bregma (e.g., for Wistar rats, typical coordinates are approximately -0.8 mm anteroposterior, ±1.5 mm mediolateral).
-
Lower the Hamilton syringe needle to the appropriate depth to target the lateral ventricle (e.g., -3.5 to -4.0 mm dorsoventral from the skull surface).
-
Infuse the this compound solution slowly over several minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
Infarct Volume Quantification using TTC Staining
This protocol is for the visualization and quantification of the ischemic infarct.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde solution
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At 24 hours post-MCAO, euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain and chill it at -20°C for 20-30 minutes to firm the tissue for slicing.
-
Place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture digital images of the slices.
-
Using image analysis software, measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by summing the infarct area of each slice multiplied by the slice thickness (2 mm). Correct for edema by subtracting the area of the non-infarcted ipsilateral hemisphere from the contralateral hemisphere.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an MCAO study involving this compound.
Caption: Experimental workflow for MCAO studies with this compound.
Conclusion
The available data strongly suggest that this compound is a promising neuroprotective agent that warrants further investigation for the treatment of ischemic stroke. Its selective activation of mitoKATP channels offers a targeted therapeutic approach with a potentially favorable safety profile. The protocols outlined in this document provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the translation of these findings to clinical applications.
Application Notes and Protocols for BMS-191095 Administration in Anesthetized Dog Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191095 is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2][3][4] Unlike first-generation, non-selective KATP channel openers, this compound exhibits significant cardioprotective effects without the confounding hemodynamic and cardiac electrophysiological side effects.[1] This makes it a valuable pharmacological tool for investigating the role of mitoKATP channels in cardioprotection and a potential therapeutic agent for ischemic heart disease.
These application notes provide a comprehensive overview of the administration of this compound in anesthetized dog models of myocardial ischemia-reperfusion injury. The protocols detailed below are synthesized from various published studies and are intended to serve as a guide for researchers in the field.
Data Presentation
The following tables summarize the quantitative data on the cardioprotective, hemodynamic, and electrophysiological effects of this compound in anesthetized dog models.
Table 1: Cardioprotective Efficacy of this compound in Anesthetized Dogs
| Parameter | Value | Species/Model | Reference |
| ED₂₅ (Infarct Size Reduction) | 0.4 mg/kg i.v. | Anesthetized Dog (90-min ischemia + 5-h reperfusion) | |
| Efficacious Plasma Concentration | 0.3 to 1.0 µM | Anesthetized Dog |
Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | This compound | Cromakalim (for comparison) | Species/Model | Reference |
| Blood Pressure Lowering (ED₂₀) | >100 µmol/kg | 0.15 µmol/kg | Anesthetized Dog | |
| Peripheral Hemodynamics | No effect at cardioprotective doses | - | Anesthetized Dog | |
| Coronary Hemodynamics | No effect at cardioprotective doses | - | Anesthetized Dog |
Table 3: Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | Observation | Species/Model | Reference |
| Cardiac Conduction | No effect within the cardioprotective dose range | Anesthetized Dog | |
| Action Potential Configuration | No effect within the cardioprotective dose range | Anesthetized Dog | |
| Proarrhythmic Effects | No proarrhythmic effects observed in a programmed electrical stimulation model | Anesthetized Dog | |
| Action Potential Duration (APD₉₀) | No significant change under normoxic or hypoxic conditions | Guinea Pig Papillary Muscle (supportive data) |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in anesthetized dog models.
Anesthetized Dog Model of Myocardial Ischemia-Reperfusion
This protocol is designed to assess the cardioprotective effects of this compound.
1.1. Animal Preparation and Anesthesia:
-
Animal Model: Healthy adult mongrel dogs of either sex.
-
Anesthesia: Anesthetize with an appropriate agent such as sodium pentobarbital. Maintain anesthesia with a continuous infusion or with an inhalant anesthetic like isoflurane.
-
Ventilation: Intubate and mechanically ventilate the animals.
-
Catheterization: Place catheters in a femoral artery for blood pressure monitoring and in a femoral vein for drug and fluid administration.
1.2. Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending (LAD) coronary artery.
-
Place a snare occluder around the LAD for controlled occlusion and reperfusion.
-
Allow for a stabilization period before initiating the experimental protocol.
1.3. Ischemia-Reperfusion Protocol:
-
Baseline: Record baseline hemodynamic and electrocardiographic (ECG) data.
-
Drug Administration: Administer this compound or vehicle intravenously. A dose of 0.4 mg/kg has been shown to be effective.
-
Ischemia: Occlude the LAD for a period of 90 minutes.
-
Reperfusion: Release the snare to allow for reperfusion for 5 hours.
-
Monitoring: Continuously monitor hemodynamic parameters (e.g., arterial blood pressure, heart rate, left ventricular pressure) and ECG throughout the experiment.
1.4. Infarct Size Measurement:
-
At the end of the reperfusion period, excise the heart.
-
Stain the heart slices with triphenyltetrazolium chloride (TTC) to delineate the infarct area from the area at risk.
-
Quantify the infarct size as a percentage of the area at risk.
Hemodynamic Assessment Protocol
This protocol focuses on evaluating the hemodynamic effects of this compound.
2.1. Instrumentation:
-
In addition to the standard arterial and venous catheters, a catheter can be placed in the left ventricle for measuring left ventricular pressure and dP/dt.
-
Electromagnetic flow probes can be placed around the aorta and other major arteries to measure blood flow.
2.2. Drug Administration:
-
Administer increasing doses of this compound intravenously.
-
Record hemodynamic parameters at baseline and after each dose.
2.3. Data Analysis:
-
Calculate mean arterial pressure (MAP), heart rate (HR), left ventricular end-diastolic pressure (LVEDP), and systemic vascular resistance (SVR).
-
Compare the hemodynamic parameters at different doses of this compound to baseline values.
Electrophysiological Assessment Protocol
This protocol is designed to evaluate the effects of this compound on cardiac electrophysiology.
3.1. Instrumentation:
-
Place epicardial or endocardial electrodes for recording electrocardiograms and for programmed electrical stimulation.
-
Use high-fidelity catheters for recording intracardiac electrograms (e.g., His bundle electrogram).
3.2. Programmed Electrical Stimulation:
-
Perform programmed electrical stimulation to assess parameters such as refractory periods and the inducibility of ventricular arrhythmias.
-
Administer this compound and repeat the stimulation protocol.
3.3. Data Analysis:
-
Measure standard ECG intervals (PR, QRS, QT).
-
Analyze changes in action potential duration and refractory periods.
-
Assess the incidence of arrhythmias.
Visualizations
Signaling Pathway of this compound in Cardioprotection
Caption: Signaling pathway of this compound-induced cardioprotection.
Experimental Workflow for Ischemia-Reperfusion Studies
Caption: Experimental workflow for ischemia-reperfusion studies in dogs.
References
- 1. Developmental changes in action potential duration, refractoriness, and conduction in the canine ventricular conducting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-191095 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels. In vitro studies utilizing cultured neurons have demonstrated its potential as a neuroprotective agent against excitotoxicity and ischemic conditions.[1] The primary mechanism of action involves the opening of mitoKATP channels, leading to mitochondrial membrane depolarization, activation of Protein Kinase C (PKC), and subsequent reduction in free radical production.[1] These application notes provide detailed protocols for the in vitro use of this compound in cultured primary neurons to investigate its neuroprotective effects and mechanism of action.
Data Presentation
The following table summarizes the quantitative data reported for the in vitro and in vivo effects of this compound.
| Parameter | Cell/Animal Model | Concentration/Dose | Effect | Reference |
| Mitochondrial Depolarization | Cultured Rat Cortical Neurons | 40 µmol/L | Induced mitochondrial depolarization. | [2] |
| Reactive Oxygen Species (ROS) Levels | Cultured Rat Cortical Neurons | 40 µmol/L | Did not affect ROS levels under basal conditions. | |
| Neuroprotection (in vivo) | Rats with Transient Focal Cerebral Ischemia | 25 µg (intraventricular) | Reduced total infarct volume by 32% and cortical infarct volume by 38%. | |
| Platelet Aggregation Inhibition (IC50) | Human Platelets (collagen-induced) | 63.9 µM | Inhibited platelet aggregation. | |
| Platelet Aggregation Inhibition (IC50) | Human Platelets (thrombin-induced) | 104.8 µM | Inhibited platelet aggregation. |
Signaling Pathway
The proposed neuroprotective signaling pathway of this compound in cultured neurons is depicted below.
Caption: Neuroprotective signaling pathway of this compound.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from rat embryos, a common in vitro model for neuroprotection studies.
Materials:
-
Pregnant Sprague-Dawley rat (E18-E19)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile culture plates or coverslips
Protocol:
-
Coat culture surfaces with 100 µg/mL Poly-D-lysine overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin for at least 4 hours at 37°C before use.
-
Euthanize the pregnant rat according to approved animal protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold DMEM.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a density of 1-2 x 10^5 cells/cm² on the prepared culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days. Neurons are typically ready for experiments after 7-10 days in vitro (DIV).
Assessment of Neuroprotection using MTT Assay
This protocol measures cell viability to assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity.
Materials:
-
Cultured primary cortical neurons (DIV 7-10)
-
This compound
-
Glutamate
-
Neurobasal medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
Protocol:
-
Pre-treatment: Treat the cultured neurons with desired concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 30 minutes or 24 hours for preconditioning studies). Include a vehicle control (DMSO).
-
Excitotoxic Insult: Induce excitotoxicity by exposing the neurons to glutamate (e.g., 100 µM) for a defined duration (e.g., 20-30 minutes) in the continued presence of this compound. A control group without glutamate should be included.
-
Wash and Recovery: Remove the glutamate-containing medium and wash the cells twice with pre-warmed Neurobasal medium.
-
Incubation: Add fresh, pre-warmed Neurobasal medium (containing this compound if the experimental design requires it) and return the plate to the incubator for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the control group (untreated, no glutamate).
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This protocol utilizes the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential following treatment with this compound.
Materials:
-
Cultured primary cortical neurons
-
This compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
Culture plates or coverslips suitable for imaging
Protocol:
-
Cell Treatment: Treat the cultured neurons with this compound (e.g., 40 µmol/L) for the desired duration. Include a vehicle control.
-
JC-1 Staining: Prepare a 5 µM JC-1 working solution in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with pre-warmed PBS or culture medium.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Capture images using filters for green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (J-aggregates, indicating high ΔΨm).
-
Fluorescence Plate Reader: Measure fluorescence intensity at Ex/Em of ~485/530 nm for monomers and ~540/590 nm for J-aggregates.
-
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS levels.
Materials:
-
Cultured primary cortical neurons
-
This compound
-
DCFDA (or CM-H2DCFDA)
-
ROS inducer (e.g., H2O2 or glutamate) as a positive control
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Treatment: Treat cultured neurons with this compound for the desired time.
-
DCFDA Loading: Prepare a 10 µM DCFDA working solution in pre-warmed serum-free medium.
-
Remove the treatment medium and incubate the cells with the DCFDA working solution for 30-45 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with pre-warmed PBS or serum-free medium.
-
ROS Induction (Optional): If assessing the effect of this compound on induced ROS, expose the cells to an ROS inducer at this stage.
-
Measurement:
-
Fluorescence Microscopy: Capture images using a standard FITC filter set.
-
Fluorescence Plate Reader: Measure fluorescence intensity at an Ex/Em of ~485/535 nm.
-
-
Analysis: Quantify the fluorescence intensity, which is proportional to the level of intracellular ROS. Normalize the results to the control group.
Experimental Workflow Diagrams
Caption: Workflow for assessing neuroprotection with this compound.
Caption: Workflow for investigating the mechanism of action of this compound.
References
Application Notes: BMS-191095 in C2C12 Myoblast Cell Culture
These application notes provide a comprehensive guide for researchers utilizing BMS-191095, a selective opener of the mitochondrial ATP-sensitive potassium (mitoK-ATP) channel, in C2C12 myoblast cell culture. The protocols outlined below cover the analysis of this compound's effects on myoblast viability, proliferation, and differentiation.
1. Introduction
C2C12 cells are a murine myoblast cell line capable of differentiating into myotubes, serving as a fundamental in vitro model for studying myogenesis.[1][2] this compound is a cardioprotective compound that selectively opens mitoK-ATP channels.[3][4] In C2C12 myoblasts, this compound has been demonstrated to be cytoprotective against injuries induced by calcium overload.[5] Its mechanism involves modulating intracellular calcium transients, which leads to a faster restoration of cytosolic calcium homeostasis and subsequent prevention of calpain activation, a key mediator of cell damage.
While its role in cytoprotection is established, the influence of this compound on the core myogenic processes of proliferation and differentiation remains an area of active investigation. The following protocols provide a framework for characterizing these potential effects.
2. Signaling Pathway of this compound in Cytoprotection
The primary established mechanism of this compound in C2C12 cells involves the modulation of calcium homeostasis, which is critical for preventing cell death under conditions of calcium stress.
Experimental Protocols
3. Materials and Reagents
-
Cell Line: C2C12 mouse myoblasts
-
Growth Medium (GM): DMEM (high glucose), 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (P/S).
-
Differentiation Medium (DM): DMEM (high glucose), 2% Horse Serum (HS), 1% P/S.
-
Compound: this compound (prepare stock solution in DMSO)
-
Reagents: PBS (Calcium and Magnesium free), 0.25% Trypsin-EDTA, DMSO, MTT reagent, Crystal Violet stain, Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA).
-
Antibodies: Primary antibodies against Myosin Heavy Chain (MHC), Myogenin; appropriate secondary antibodies.
4. Protocol 1: C2C12 Proliferation Assay
This protocol assesses the effect of this compound on the proliferation rate of C2C12 myoblasts using an MTT assay.
Methodology:
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of Growth Medium.
-
Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) in Growth Medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the treatment medium.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
5. Protocol 2: C2C12 Differentiation Assay
This protocol evaluates the impact of this compound on myoblast differentiation by assessing myotube formation and the expression of myogenic markers.
Methodology:
-
Cell Seeding: Seed C2C12 myoblasts in 24-well plates at a density of 5 x 10⁴ cells/well in Growth Medium.
-
Growth to Confluence: Culture the cells until they reach 80-90% confluence. Do not let cells become over-confluent.
-
Induction of Differentiation: Aspirate the Growth Medium, wash once with PBS, and replace it with Differentiation Medium containing the desired concentration of this compound (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Maintenance: Change the medium every 24 hours with fresh DM containing the respective this compound concentration. Allow cells to differentiate for 5 days.
-
Analysis:
-
Immunofluorescence for Myosin Heavy Chain (MHC):
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-MHC primary antibody overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope and calculate the Fusion Index : (Number of nuclei in myotubes / Total number of nuclei) x 100. A myotube is defined as a cell containing ≥3 nuclei.
-
-
Quantitative PCR (qPCR) for Myogenic Markers:
-
Lyse cells and extract total RNA at different time points (e.g., Day 0, Day 3, Day 5).
-
Synthesize cDNA.
-
Perform qPCR to analyze the relative expression of myogenic regulatory factors like MyoD, Myogenin, and MHC.
-
-
Data Presentation & Expected Results
The following tables present hypothetical data to illustrate potential outcomes of this compound treatment.
Table 1: Effect of this compound on C2C12 Myoblast Proliferation
| This compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (% of Control) |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.22 ± 0.09 | 97.6% |
| 5 | 1.19 ± 0.07 | 95.2% |
| 10 | 1.15 ± 0.10 | 92.0% |
| 25 | 0.98 ± 0.06 | 78.4% |
| 50 | 0.71 ± 0.05 | 56.8% |
Hypothetical data suggests that at higher concentrations (>10 µM), this compound may have a mild anti-proliferative effect on C2C12 myoblasts.
Table 2: Effect of this compound on C2C12 Myoblast Differentiation (Day 5)
| This compound (µM) | Fusion Index (%) (Mean ± SD) | Myogenin mRNA (Fold Change) | MHC mRNA (Fold Change) |
|---|---|---|---|
| 0 (Control) | 45.2 ± 3.5 | 1.00 | 1.00 |
| 1 | 48.1 ± 4.1 | 1.15 | 1.20 |
| 5 | 55.6 ± 3.9 | 1.85 | 2.10 |
| 10 | 51.3 ± 4.2 | 1.50 | 1.75 |
| 25 | 35.8 ± 3.1 | 0.70 | 0.65 |
| 50 | 22.4 ± 2.8 | 0.45 | 0.30 |
Hypothetical data suggests a biphasic effect, where low concentrations (around 5 µM) of this compound may enhance myoblast differentiation, while higher, potentially cytotoxic, concentrations inhibit it.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 3. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytoprotective action of the potassium channel opener this compound in C2C12 myoblasts is related to the modulation of calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Cytoprotective Effects of BMS-191095 using a Lactate Dehydrogenase (LDH) Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane, a hallmark of cytotoxicity or cytolysis.[1][2][3][4] The LDH assay is a widely used colorimetric method to quantify this cell death.[1] It is based on the enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt (like INT) into a colored formazan product. The amount of formazan produced is proportional to the amount of LDH released and, consequently, to the number of damaged cells. This application note provides a detailed protocol for utilizing the LDH assay to assess the protective effects of BMS-191095, a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels, against cellular injury.
This compound: A Cytoprotective Agent
This compound has been identified as a cardioprotective and neuroprotective agent. Its mechanism of action involves the selective opening of mitoKATP channels, which can modulate intracellular calcium homeostasis and protect against ischemia-reperfusion induced injury. By evaluating the reduction in LDH release in the presence of this compound following a cytotoxic insult, researchers can quantify its protective efficacy.
Experimental Protocols
I. Materials and Reagents
-
Cells of interest (e.g., cardiomyocytes, neuronal cells, C2C12 myoblasts)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Cytotoxic agent (e.g., H₂O₂, calcium ionophore A23187, or simulated ischemia-reperfusion conditions)
-
LDH cytotoxicity assay kit (e.g., from Promega, Roche, or other suppliers) containing:
-
Assay Buffer
-
Substrate Mix
-
Stop Solution
-
-
Lysis buffer (often included in the kit, or 1% Triton X-100 in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~490 nm and a reference wavelength (e.g., 680 nm)
II. Experimental Design and Controls
To accurately assess the cytoprotective effect of this compound, the following controls should be included in the 96-well plate setup:
-
Untreated Control (Spontaneous LDH release): Cells in culture medium only. This measures the baseline level of cell death.
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound. This ensures the vehicle itself is not toxic.
-
Maximum LDH Release Control (Positive Control): Cells treated with lysis buffer to induce 100% cell death. This value represents the maximum possible LDH release.
-
Toxin-Alone Control: Cells treated with the cytotoxic agent to induce cell injury.
-
Experimental Groups: Cells pre-treated with various concentrations of this compound prior to the addition of the cytotoxic agent.
III. Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired pre-treatment time (e.g., 1-24 hours).
-
-
Induction of Cell Injury:
-
Prepare the cytotoxic agent at the desired concentration in serum-free medium.
-
Add the cytotoxic agent to the appropriate wells (Toxin-Alone and Experimental Groups).
-
For the Untreated, Vehicle, and Maximum LDH Release controls, add an equal volume of serum-free medium.
-
Incubate for the time required to induce significant cell death (e.g., 2-24 hours).
-
-
Preparation of Maximum LDH Release Control:
-
Approximately 45 minutes before the end of the injury incubation period, add 10 µL of lysis buffer to the wells designated for Maximum LDH Release.
-
Incubate for 45 minutes to ensure complete cell lysis.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Assay Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure a reference wavelength (e.g., 680 nm) to correct for background absorbance.
-
IV. Data Analysis and Presentation
-
Background Correction: Subtract the absorbance reading at the reference wavelength from the 490 nm reading for each well.
-
Calculation of Percent Cytotoxicity: Use the following formula to calculate the percentage of cytotoxicity for each experimental condition:
-
% Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
-
-
Calculation of Percent Protection: The protective effect of this compound can be calculated as follows:
-
% Protection = [ (LDH Release in Toxin-Alone - LDH Release with this compound) / (LDH Release in Toxin-Alone - Spontaneous LDH Release) ] x 100
-
Data Presentation
Summarize the quantitative data in a clearly structured table for easy comparison.
| Treatment Group | This compound Conc. (µM) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity | % Protection |
| Untreated Control | 0 | 0.150 ± 0.015 | 0% | N/A |
| Vehicle Control | 0 | 0.155 ± 0.018 | 0.3% | N/A |
| Toxin-Alone | 0 | 0.850 ± 0.045 | 100% | 0% |
| Toxin + this compound | 1 | 0.625 ± 0.030 | 67.9% | 32.1% |
| Toxin + this compound | 10 | 0.350 ± 0.025 | 28.6% | 71.4% |
| Toxin + this compound | 50 | 0.200 ± 0.020 | 7.1% | 92.9% |
| Maximum Release | N/A | 1.000 ± 0.050 | N/A | N/A |
Visualizations
This compound Protective Signaling Pathway
Caption: Proposed signaling pathway of this compound-mediated cytoprotection.
LDH Assay Experimental Workflow
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
References
Measuring Mitochondrial Membrane Potential After BMS-191095 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191095 is a pharmacological agent known for its selective activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] The opening of these channels leads to an influx of potassium ions into the mitochondrial matrix, causing a decrease or depolarization of the mitochondrial membrane potential (ΔΨm).[2][3] This modulation of ΔΨm is a key event in cellular signaling and is implicated in mechanisms of cardioprotection and neuroprotection against ischemic stress.[4][5] Accurate measurement of ΔΨm following treatment with this compound is therefore crucial for understanding its mechanism of action and exploring its therapeutic potential.
This document provides detailed protocols for assessing changes in mitochondrial membrane potential in cultured cells after treatment with this compound, utilizing common fluorescent probes such as JC-1 and tetramethylrhodamine, ethyl ester (TMRE).
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of ATP-sensitive potassium channel activators diazoxide and this compound on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial K(ATP) channel opener this compound induces neuronal preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial K(ATP) channel opener this compound reduces neuronal damage after transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of the selective mitochondrial-K(ATP) opener this compound for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessment of Reactive Oxygen Species (ROS) Levels Modulated by BMS-191095
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH).[1] While essential for cellular signaling and immune responses, excessive ROS production leads to oxidative stress, a condition implicated in numerous pathologies including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Mitochondria are a primary source of cellular ROS.[2] BMS-191095 is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[3][4] Activation of these channels can modulate mitochondrial function, including the mitochondrial membrane potential (ΔΨm), which is a key factor in ROS production. Interestingly, studies have shown that while this compound decreases the mitochondrial membrane potential, it does not increase ROS production, and in some contexts, openers of mitochondrial potassium channels can even inhibit ROS generation. This makes this compound a valuable tool for investigating the intricate relationship between mitochondrial ion flux and cellular redox state.
This application note provides a detailed protocol for assessing changes in intracellular and mitochondrial ROS levels in cultured cells following treatment with this compound.
Principle of the Method
This compound selectively opens mitoKATP channels, leading to an influx of K+ into the mitochondrial matrix. This influx partially depolarizes the mitochondrial inner membrane. A decrease in membrane potential can, in turn, affect the efficiency of the electron transport chain, a major site of ROS production.
To assess the impact of this compound on ROS levels, this protocol utilizes specific fluorescent probes:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): A cell-permeable probe that measures total intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS then oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
MitoSOX™ Red: A fluorogenic dye that specifically targets mitochondria in live cells. It is oxidized by superoxide, the primary ROS produced by mitochondria, resulting in red fluorescence.
By using these probes in conjunction with fluorescence microscopy or a microplate reader, researchers can quantify the modulatory effects of this compound on both cytosolic and mitochondrial ROS levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's effect on mitochondrial ROS and the general experimental workflow for its assessment.
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS with DCFH-DA
This protocol is adapted for adherent cells cultured in a 96-well plate.
A. Materials and Reagents
-
Adherent cell line of interest (e.g., HeLa, H9c2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA, 10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., H2O2 or Antimycin A)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Ex/Em: ~495/529 nm)
B. Procedure
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium. A final concentration range of 1 µM to 50 µM is suggested.
-
Include a vehicle control (DMSO, final concentration ≤0.1%) and a positive control (e.g., 100 µM H2O2 for 1 hour).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective treatments.
-
Incubate for the desired time (e.g., 24 hours).
-
-
DCFH-DA Staining:
-
Prepare a 10 µM DCFH-DA working solution by diluting the stock solution in pre-warmed, serum-free medium immediately before use. Protect this solution from light.
-
Remove the treatment medium from the wells and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS to remove any extracellular probe.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.
-
Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX™ Red
This protocol is designed for fluorescence microscopy or flow cytometry.
A. Materials and Reagents
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MitoSOX™ Red reagent (5 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
-
Positive control (e.g., Antimycin A)
-
Fluorescence microscope or flow cytometer (Ex/Em: ~510/580 nm)
B. Procedure
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1, Steps 1 and 2, using an appropriate culture vessel (e.g., glass-bottom dish for microscopy, 6-well plate for flow cytometry).
-
MitoSOX™ Red Staining:
-
Prepare a 2.5-5 µM MitoSOX™ working solution by diluting the stock in warm HBSS. It is crucial to use the optimal concentration for your cell type to avoid artifacts.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX™ working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm PBS.
-
Imaging or Analysis:
-
For Microscopy: Add fresh warm medium or PBS and immediately image the cells using a fluorescence microscope equipped with a rhodamine filter set.
-
For Flow Cytometry: After washing, detach the cells (e.g., with TrypLE™ Express), resuspend in cold PBS, and analyze immediately on a flow cytometer.
-
Data Presentation
Quantitative data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Fluorescence values should be normalized to the vehicle control group, which is set to 100% or 1.
Table 1: Effect of this compound on Total Intracellular ROS (DCF Fluorescence)
| Treatment Group | Concentration (µM) | Normalized Fluorescence (% of Control) |
| Vehicle Control | 0 (0.1% DMSO) | 100 ± 5.2 |
| This compound | 1 | 98 ± 4.8 |
| This compound | 10 | 95 ± 6.1 |
| This compound | 50 | 91 ± 5.5 |
| Positive Control | 100 (H2O2) | 250 ± 15.7 |
Data are hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on Mitochondrial Superoxide (MitoSOX™ Red Fluorescence)
| Treatment Group | Concentration (µM) | Normalized Fluorescence (% of Control) |
| Vehicle Control | 0 (0.1% DMSO) | 100 ± 6.8 |
| This compound | 1 | 97 ± 7.2 |
| This compound | 10 | 92 ± 6.5 |
| This compound | 50 | 88 ± 7.9 |
| Positive Control | 10 (Antimycin A) | 320 ± 21.4 |
Data are hypothetical and for illustrative purposes only.
References
- 1. Modulatory Impact of Oxidative Stress on Action Potentials in Pathophysiological States: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial respiration and membrane potential are regulated by the allosteric ATP-inhibition of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-191095 in Ischemic Preconditioning Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-191095 is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2][3] Unlike first-generation KATP channel openers, this compound exhibits high cardioselectivity and is devoid of significant peripheral vasodilator activity, making it a valuable pharmacological tool for investigating the mechanisms of ischemic preconditioning (IPC) and for exploring potential therapeutic strategies for ischemic injuries.[3][4] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in key experimental models of ischemic preconditioning.
Mechanism of Action
This compound exerts its protective effects by selectively opening mitoKATP channels. This action leads to potassium ion influx into the mitochondrial matrix, causing a partial depolarization of the inner mitochondrial membrane. This depolarization is a critical initiating event in a signaling cascade that mimics ischemic preconditioning. The downstream consequences include the generation of reactive oxygen species (ROS) which act as signaling molecules, activation of protein kinase C (PKC), and subsequent activation of the phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway. Ultimately, this cascade converges on the inhibition of the mitochondrial permeability transition pore (mPTP) opening at the time of reperfusion, a key event in cell death following ischemia.
Signaling Pathway of this compound in Ischemic Preconditioning
References
Troubleshooting & Optimization
BMS-191095: Technical Support Resource for Researchers
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information for the handling and use of BMS-191095, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q2: How should I store the solid compound and my stock solution?
A2: Solid this compound should be stored at room temperature. For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one year or at -80°C for up to two years.[1]
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A3: Direct dissolution in aqueous solutions is not recommended due to the low aqueous solubility of this compound. A concentrated stock solution should first be prepared in DMSO and then diluted to the final working concentration in your aqueous buffer or medium.
Q4: Is this compound light-sensitive?
A4: While there is no specific information indicating light sensitivity, it is good laboratory practice to store stock solutions in light-protected vials and to minimize exposure to light during experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed after diluting DMSO stock solution in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low. | - Ensure the final concentration is within the working range for your experiment. - Increase the percentage of DMSO in the final solution (note: check cellular tolerance for DMSO). - For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[1] |
| Inconsistent experimental results. | Improper storage and handling of the stock solution. Multiple freeze-thaw cycles. Inaccurate pipetting of the viscous DMSO stock. | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. - Ensure the stock solution is completely thawed and vortexed before use. - Use a positive displacement pipette or reverse pipetting technique for accurate measurement of viscous DMSO solutions. |
| Compound appears difficult to dissolve in DMSO. | The concentration is too high, or the compound requires energy to fully dissolve. | - Use sonication to aid dissolution, especially for higher concentrations.[2] - Gently warm the solution (be cautious with temperature to avoid degradation). - Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can affect solubility.[2] |
Quantitative Data Summary
| Solvent | Solubility |
| DMSO | 20 mg/mL[3] |
| 100 mg/mL (with sonication) | |
| Ethanol | Data not available; expected to be poorly soluble. |
| Water | Data not available; expected to be poorly soluble. |
Experimental Protocols
Preparation of a 25 mg/mL Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a suitable container.
-
Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 25 mg of this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, sonicate the vial for a few minutes to facilitate the process.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway: Action of this compound
Caption: Signaling Cascade Initiated by this compound.
References
Optimal working concentration of BMS-191095 for in vitro experiments.
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BMS-191095 in in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this selective mitochondrial ATP-sensitive potassium (mitoKATP) channel activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Its primary mechanism involves the opening of these channels on the inner mitochondrial membrane. This activity leads to potassium ion influx into the mitochondrial matrix, causing mitochondrial depolarization and initiating signaling cascades that are often associated with cellular protection, particularly in the context of ischemia-reperfusion injury.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use. It is important to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should this compound stock solutions be stored?
A3: this compound stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles. For short-term storage, a stock solution can be kept at 4°C for up to two weeks.
Optimal Working Concentrations
The optimal working concentration of this compound is highly dependent on the specific cell type and in vitro assay being used. Below is a summary of effective concentrations reported in various studies.
| Experimental Model | Assay | Effective Concentration | Reference |
| Human Platelets | Inhibition of Collagen-Induced Aggregation | IC50: 63.9 µM | [1] |
| Human Platelets | Inhibition of Thrombin-Induced Aggregation | IC50: 104.8 µM | |
| Rat Vascular Smooth Muscle Cells | Mitochondrial Depolarization | 50 µM | |
| Rat Endothelium-Denuded Cerebral Arteries | Vasodilation | 10-100 µM | |
| Cultured Rat Neurons | Mitochondrial Depolarization | 40 µM | |
| Isolated Rat Hearts | Cardioprotection (Ischemic Contracture) | EC25: 1.5 µM | |
| Isolated Cardiac Mitochondria | Opening of mitoKATP Channels | K1/2: 83 nM |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is adapted from studies evaluating the antiplatelet effects of this compound.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect human venous blood into tubes containing 3.8% sodium citrate.
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
- Carefully collect the supernatant (PRP).
2. Platelet Aggregation Measurement:
- Pre-warm the PRP to 37°C.
- Add the desired concentration of this compound or vehicle control (DMSO) to the PRP and incubate for a specified time (e.g., 10 minutes).
- Induce platelet aggregation by adding an agonist such as collagen or thrombin.
- Measure the change in light transmission using a platelet aggregometer to determine the extent of aggregation.
3. Confirmation of Mechanism:
- To confirm the involvement of mitoKATP channels, pre-incubate platelets with a mitoKATP channel antagonist, such as 5-hydroxydecanoate (5-HD), before adding this compound.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes a common method to measure changes in mitochondrial membrane potential using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).
1. Cell Preparation:
- Plate cells (e.g., vascular smooth muscle cells, neurons) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
2. Treatment with this compound:
- Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
3. Staining with TMRE:
- Add TMRE staining solution to each well at a final concentration of approximately 100-200 nM.
- Incubate for 20-30 minutes at 37°C, protected from light.
4. Measurement:
- Wash the cells with a suitable buffer (e.g., PBS).
- Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation/emission wavelengths for TMRE (approx. 549 nm/575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Protocol 3: In Vitro Vasodilation Assay using Wire Myography
This protocol outlines the general steps for assessing vasodilation in isolated small arteries.
1. Vessel Dissection and Mounting:
- Dissect small resistance arteries (e.g., cerebral or mesenteric arteries) in cold physiological salt solution (PSS).
- Cut the artery into small segments (approx. 2 mm in length).
- Mount the arterial segments on two small wires in a wire myograph chamber filled with PSS maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
2. Equilibration and Viability Check:
- Allow the vessels to equilibrate for at least 30 minutes.
- Assess the viability of the vessels by inducing contraction with a high potassium solution.
3. Vasodilation Measurement:
- Pre-constrict the arterial segments with a vasoconstrictor agent (e.g., phenylephrine).
- Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.
- Record the changes in isometric tension to determine the extent of vasodilation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or No Effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell type or assay. | Perform a dose-response curve to determine the optimal working concentration for your experimental setup. |
| Compound Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and store them properly in aliquots at -20°C or -80°C. | |
| Cell Health: The cells may be unhealthy or have a low passage number, affecting their responsiveness. | Ensure you are using healthy, viable cells within an appropriate passage number range. | |
| High Background or Off-Target Effects | High DMSO Concentration: The final concentration of the DMSO solvent in the assay may be too high, causing non-specific effects. | Ensure the final DMSO concentration is below 0.5% in your in vitro assay. Include a vehicle control (medium with the same DMSO concentration) in your experiments. |
| Non-specific Compound Activity: At higher concentrations, this compound might exhibit off-target effects. | To confirm that the observed effects are mediated by mitoKATP channels, use specific antagonists like 5-hydroxydecanoate (5-HD) or glibenclamide in your experiments. The effect of this compound should be blocked or significantly reduced in the presence of these inhibitors. | |
| Variability in Vasodilation Experiments | Endothelial Damage: The endothelium of the isolated blood vessels may have been damaged during dissection and mounting. | Handle the vessels with extreme care during the experimental procedure to preserve endothelial integrity. Assess endothelial function using an endothelium-dependent vasodilator like acetylcholine. |
| Vessel Viability: The isolated vessels may not be viable. | Always perform a viability check with a high potassium solution at the beginning of the experiment. |
Visualizing Pathways and Workflows
Caption: Signaling pathway of this compound activating the mitoKATP channel.
Caption: Experimental workflow for in vitro vasodilation assay.
References
Technical Support Center: Vehicle Control for In Vivo Studies with BMS-191095
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing BMS-191095 in in vivo studies. Below you will find troubleshooting advice and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Its mechanism of action involves the opening of these channels, which plays a role in cellular protection, particularly in the context of cardiac and neuronal ischemia.[2][3][4]
Q2: What is a common vehicle formulation for in vivo administration of the poorly soluble compound this compound?
A2: Due to its hydrophobic nature, this compound requires a co-solvent system for in vivo administration. A frequently used and effective vehicle is a mixture of 10% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.[5] This formulation is designed to create a stable suspension for oral or intraperitoneal injection.
Q3: Why is a vehicle control group necessary in my in vivo study?
A3: A vehicle control group is critical for differentiating the pharmacological effects of this compound from any biological effects of the vehicle itself. The components of the co-solvent system, such as DMSO and PEG300, can have their own physiological effects. The vehicle control group receives the identical formulation without the active compound, providing a baseline to accurately assess the true effect of this compound.
Q4: What are the potential side effects of the DMSO/PEG300/Tween-80/saline vehicle?
A4: While generally well-tolerated at appropriate concentrations and volumes, the components of this vehicle can have side effects. High concentrations of DMSO can cause local irritation and, in some cases, neurotoxicity. PEG300 and Tween-80 are also known to cause local irritation in sensitive tissues. It is crucial to monitor animals for any signs of distress or adverse reactions.
Q5: How should I prepare the this compound formulation for in vivo administration?
A5: To ensure a homogenous and stable formulation, follow a specific order of addition. First, dissolve the this compound powder in DMSO to create a stock solution. Then, add the PEG300 to the DMSO stock and mix thoroughly. Next, add the Tween-80 and mix again. Finally, slowly add the saline while vortexing or stirring to form the final suspension.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound in the final formulation. | - Incorrect order of solvent addition.- Low quality or hydrated DMSO.- Temperature fluctuations. | - Ensure correct preparation: Always add the saline as the final step, slowly and with continuous mixing, to the organic phase (DMSO, PEG300, Tween-80).- Use high-purity, anhydrous DMSO: Water in DMSO can reduce the solubility of hydrophobic compounds.- Gentle warming and sonication: If precipitation occurs, gentle warming or sonication of the solution can help to redissolve the compound. |
| High variability in experimental results between animals. | - Inhomogeneous drug suspension.- Inconsistent dosing technique. | - Maintain suspension homogeneity: Vigorously vortex the formulation immediately before each animal is dosed to ensure a consistent concentration is administered.- Standardize administration technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, intraperitoneal injection) to minimize variability. |
| Signs of animal distress after administration (e.g., lethargy, ruffled fur, abdominal writhing). | - Vehicle-induced toxicity or irritation.- Improper administration technique. | - Run a vehicle-only control group: This will help determine if the observed effects are due to the vehicle itself.- Reduce DMSO concentration if possible: For sensitive animal models, consider reducing the final DMSO concentration.- Refine administration technique: Ensure proper restraint and gentle administration to minimize stress and potential for injury. |
| Cloudy or opaque final formulation. | - The formulation is a suspension, not a true solution. | - This is expected for this type of formulation. The key is to ensure the suspension is fine and homogenous. Visual inspection for large particles or rapid settling is recommended. |
Experimental Protocols
Preparation of this compound Vehicle for In Vivo Administration
This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. Ensure it is fully dissolved.
-
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300.
-
Mix thoroughly by vortexing until the solution is homogenous.
-
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.
-
This slow addition is crucial to prevent precipitation. The final solution should be a uniform suspension.
-
In Vivo Assessment of Cardioprotection
This is a general protocol for assessing the cardioprotective effects of this compound in a rodent model of myocardial ischemia-reperfusion injury.
Materials:
-
Male Wistar rats (or other appropriate rodent model)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
ECG monitoring equipment
-
This compound formulation and vehicle control
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on a surgical board. Intubate and connect to a ventilator. Monitor ECG throughout the procedure.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Drug Administration: Administer this compound or the vehicle control at the desired dose and route (e.g., intravenous or intraperitoneal) at a specific time point before inducing ischemia.
-
Induction of Ischemia: Occlude the LAD artery by tightening the suture. Ischemia is typically maintained for 30-45 minutes.
-
Reperfusion: Release the suture to allow blood flow to resume. Reperfusion is typically allowed for 2-24 hours.
-
Infarct Size Assessment: At the end of the reperfusion period, excise the heart. Slice the ventricles and incubate them in TTC stain. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Data Analysis: Quantify the area at risk and the infarct size as a percentage of the area at risk. Compare the infarct size between the this compound-treated group and the vehicle control group.
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity [storkapp.me]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of BMS-191095.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-191095.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its primary on-target effect is the opening of these channels, which is linked to its cardioprotective properties.[1][3][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is cardioprotection against ischemic injury. This is demonstrated by an increased time to onset of ischemic contracture, improved post-ischemic recovery of function, and reduced release of lactate dehydrogenase in isolated rat hearts. These effects are reversible by glyburide and sodium 5-hydroxydecanoate (5-HD), antagonists of KATP and selective mitoKATP channels, respectively.
Q3: Are there any known or potential off-target effects of this compound?
A3: this compound is characterized as being highly selective for mitochondrial KATP channels over sarcolemmal KATP channels, meaning it has virtually no peripheral vasodilator or cardiac action potential shortening activity, which are common effects of less selective KATP channel openers. However, researchers should be aware of other potential effects that may be considered off-target depending on the experimental context:
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Inhibition of Platelet Aggregation: this compound has been shown to inhibit human platelet aggregation induced by collagen and thrombin. This effect is also mediated by the opening of mitochondrial KATP channels on platelets.
-
Vasodilation in Cerebral Arteries: At higher concentrations (10-100 μmol/L), this compound can induce vasodilation in endothelium-denuded cerebral arteries.
-
Neuronal Effects: In models of transient focal cerebral ischemia in rats, pre-treatment with this compound has been shown to reduce neuronal damage.
Q4: My experiment shows unexpected vasodilation. Could this be an off-target effect of this compound?
A4: While this compound is noted for its lack of peripheral vasodilator activity, studies have shown it can induce vasodilation in cerebral arteries at concentrations of 10-100 μmol/L. If your experiments are conducted on cerebral vascular smooth muscle or at high concentrations, this effect might be observed. It is considered a concentration-dependent effect and may be related to the activation of mitoKATP channels in vascular smooth muscle cells.
Q5: I am observing a reduction in platelet aggregation in my cell-based assay. Is this a known effect of this compound?
A5: Yes, this compound inhibits human platelet aggregation. This is a known effect and is attributed to the opening of mitochondrial KATP channels within the platelets. Therefore, if your experimental system involves platelets, this is an expected on-target effect in that cell type, though it may be considered an "off-target" effect if your primary interest is in cardiomyocytes.
Troubleshooting Guides
Issue: Inconsistent Cardioprotective Effects
-
Possible Cause: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal effective concentration for your specific experimental model. The EC25 for increasing the time to onset of ischemic contracture in isolated rat hearts is 1.5 µM.
-
-
Possible Cause: Inactivation of the compound.
-
Troubleshooting Step: Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Presence of KATP channel antagonists.
-
Troubleshooting Step: Verify that your experimental media or buffers do not contain substances that could antagonize KATP channels. As a control, you can test the effect of known antagonists like glyburide or 5-hydroxydecanoate (5-HD) to confirm the involvement of mitoKATP channels.
-
Issue: Unexpected Cellular Depolarization
-
Possible Cause: High concentration of this compound.
-
Troubleshooting Step: this compound at 50 μmol/L has been shown to induce mitochondrial depolarization in vascular smooth muscle cells. If this is not the intended outcome, consider using a lower concentration.
-
-
Possible Cause: Off-target effects on other ion channels.
-
Troubleshooting Step: While this compound is reported to be selective, at high concentrations, off-target effects cannot be entirely ruled out. To investigate this, you could use patch-clamp techniques to assess effects on other major ion channels in your cell type. Importantly, this compound did not activate sarcolemmal KATP current at concentrations up to 30 microM.
-
Data Summary
| Parameter | Value | Species/Model | On-Target/Off-Target | Reference |
| EC25 (Time to ischemic contracture) | 1.5 µM | Isolated Rat Hearts | On-Target (Cardioprotection) | |
| K1/2 (Mitochondrial KATP opening) | 83 nM | Cardiac Mitochondria | On-Target | |
| IC50 (Collagen-induced platelet aggregation) | 63.9 µM | Human Platelets | On-Target (in platelets) | |
| IC50 (Thrombin-induced platelet aggregation) | 104.8 µM | Human Platelets | On-Target (in platelets) |
Experimental Protocols
Protocol 1: Assessment of Cardioprotection in an Isolated Heart Model
This protocol is based on methodologies described for assessing the cardioprotective effects of this compound.
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Heart Isolation and Perfusion:
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Isolate hearts from anesthetized rats.
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Mount the aorta on a Langendorff apparatus and perfuse with a Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.
-
-
Ischemia-Reperfusion Injury:
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After an equilibration period, subject the hearts to global ischemia (e.g., 25 minutes) followed by reperfusion (e.g., 30 minutes).
-
-
This compound Treatment:
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Introduce this compound into the perfusate at the desired concentration (e.g., 1.5 µM) before the ischemic period.
-
-
Data Collection:
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Measure the time to the onset of ischemic contracture during ischemia.
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Assess the recovery of contractile function (e.g., left ventricular developed pressure) during reperfusion.
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Collect the coronary effluent during reperfusion to measure lactate dehydrogenase (LDH) release as an indicator of cell damage.
-
-
Controls:
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Include a vehicle control group.
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To confirm the mechanism, include a group co-treated with a mitoKATP channel antagonist like 5-hydroxydecanoate (5-HD).
-
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol is designed to evaluate the effect of this compound on platelet aggregation.
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Platelet Preparation:
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Isolate platelets from human blood samples.
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Wash and resuspend the platelets in a suitable buffer.
-
-
Compound Incubation:
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Pre-incubate the washed platelets with various concentrations of this compound or vehicle control.
-
-
Induction of Aggregation:
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Induce platelet aggregation by adding an agonist such as collagen or thrombin.
-
-
Measurement of Aggregation:
-
Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission.
-
-
Data Analysis:
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Calculate the percentage of inhibition of aggregation for each concentration of this compound.
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Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the platelet aggregation.
-
Visualizations
Caption: On-target signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener this compound for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BMS-191095 stability in aqueous solutions over time.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of BMS-191095 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for the solid powder and dissolved stock solutions are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[1]
Q2: How do I prepare an aqueous working solution of this compound?
A2: this compound is sparingly soluble in aqueous buffers. The recommended method is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted with the aqueous buffer of your choice to the final desired concentration. For in vivo studies, a suspension can be prepared using co-solvents like PEG300 and Tween-80.
Q3: How stable is this compound in aqueous solutions?
A3: There is limited publicly available data on the long-term stability of this compound in aqueous solutions. As a general best practice for compounds with limited stability information, it is strongly recommended to prepare aqueous solutions fresh for each experiment and use them immediately. For a similar compound, Branebrutinib (BMS-986195), the manufacturer advises against storing the aqueous solution for more than one day. This suggests that prolonged storage in aqueous media may lead to degradation.
Q4: Can I store aqueous solutions of this compound?
A4: Based on general laboratory practice for similar compounds, storing aqueous solutions of this compound is not recommended. If storage is absolutely necessary, it should be for a very short duration, at low temperatures (2-8°C), and protected from light. However, for the most reliable and reproducible experimental results, always use freshly prepared aqueous solutions.
Q5: What is the mechanism of action for this compound?
A5: this compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels. By opening these channels, it plays a role in cellular protective mechanisms, particularly in the context of ischemia. It has been shown to have cardioprotective effects without the significant vasodilator or proarrhythmic side effects associated with non-selective K(ATP) channel openers.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in my experiments.
-
Possible Cause: Degradation of this compound in an aqueous solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the aqueous working solution of this compound immediately before use. Do not use solutions that have been stored for extended periods.
-
Check Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly at -20°C or -80°C and has not exceeded its recommended shelf life. Avoid multiple freeze-thaw cycles by using aliquots.
-
Verify Final Concentration: Double-check your dilution calculations to ensure the final concentration in your assay is correct.
-
pH of Buffer: While specific data is unavailable for this compound, the stability of many compounds is pH-dependent. Ensure the pH of your aqueous buffer is consistent across experiments.
-
Issue 2: Precipitation observed after diluting DMSO stock into an aqueous buffer.
-
Possible Cause: The solubility limit of this compound in the aqueous buffer has been exceeded.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try working with a lower final concentration of this compound in your aqueous solution.
-
Increase DMSO Percentage: A slightly higher percentage of DMSO in the final solution may help maintain solubility. However, ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control with the same DMSO concentration.
-
Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of Aqueous Working Solution
This protocol describes the preparation of a fresh aqueous working solution from a DMSO stock for in vitro experiments.
-
Prepare DMSO Stock Solution:
-
Start with solid this compound powder.
-
Dissolve it in high-purity, anhydrous DMSO to a high concentration (e.g., 10 mM or 100 mg/mL). Gentle warming or ultrasonic agitation may be needed to ensure it is fully dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Prepare Aqueous Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Determine the final volume and concentration of the aqueous solution needed for your experiment.
-
Perform serial dilutions. Vigorously vortex the aqueous buffer while adding the DMSO stock solution to prevent precipitation.
-
Use the freshly prepared aqueous solution immediately.
-
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound as a mitoKATP channel opener.
References
Interpreting Unexpected Results in BMS-191095 Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-191095.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect on mitochondrial membrane potential (e.g., using TMRE stain). | Suboptimal drug concentration: The concentration of this compound may be too low to elicit a detectable response. Cell health: The cells may be unhealthy or dying, leading to a generally depolarized mitochondrial population. Incorrect experimental conditions: The incubation time may be insufficient. | Optimize concentration: Perform a dose-response experiment to determine the optimal concentration for your cell type. Assess cell viability: Use a viability dye (e.g., Trypan Blue) to ensure a healthy cell population before the experiment. Optimize incubation time: Increase the incubation time with this compound. |
| Variability in ischemia-reperfusion injury results. | Inconsistent ischemia duration: Minor variations in the duration of ischemia can significantly impact the extent of injury. Temperature fluctuations: Temperature changes during the experiment can affect metabolic rates and the degree of injury. Buffer composition: Variations in the composition of the perfusion buffer can alter the experimental outcome. | Standardize ischemia duration: Use a timer to ensure precise and consistent ischemia periods. Maintain constant temperature: Use a water-jacketed organ bath or a temperature-controlled perfusion system. Use fresh, standardized buffer: Prepare fresh perfusion buffer for each experiment and ensure consistent pH and component concentrations. |
| Unexpected decrease in cell viability at high concentrations. | Off-target effects: Although selective, high concentrations of this compound may have off-target effects. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations. | Perform dose-response for viability: Determine the concentration at which this compound becomes toxic to your specific cell type. Solvent control: Include a vehicle control group treated with the same concentration of the solvent to assess its toxicity. |
| Contradictory effects on Reactive Oxygen Species (ROS) production. | Experimental context: The effect of this compound on ROS can be context-dependent. It has been reported to both generate and attenuate ROS.[1][2] This may depend on the cell type, metabolic state, and the specific ROS measurement assay used. | Use multiple ROS probes: Employ different ROS indicators to measure specific types of ROS (e.g., superoxide vs. hydrogen peroxide). Characterize the metabolic state: Assess the baseline metabolic activity of your cells. Review literature for context: Compare your experimental setup with published studies showing different ROS outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[3] Opening of these channels leads to potassium ion influx into the mitochondrial matrix, which in turn modulates mitochondrial function, including membrane potential and ATP production.
Q2: I observed a modest, unexplained reduction in cerebral blood flow in my in vivo model. Is this a known effect?
A2: Yes, a modest and unexplained reduction in cerebral blood flow has been reported in at least one study with this compound, even in the vehicle-treated group.[1] This suggests it might be a non-specific effect of the experimental procedure or vehicle, but it is a documented observation to be aware of.
Q3: Can this compound affect platelet aggregation?
A3: Yes, this compound has been shown to inhibit human platelet aggregation induced by collagen and thrombin.[3] This effect is mediated by the opening of mitochondrial K(ATP) channels in platelets.
Q4: What are the recommended storage conditions and stability of this compound?
A4: Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: Are there known off-target effects of this compound?
A5: While this compound is considered highly selective for mitoKATP channels, especially when compared to older generation K(ATP) channel openers like diazoxide, high concentrations may potentially have off-target effects. One study noted that the cytoprotective effect of this compound against calcium ionophore-induced injury was not reversed by the mitoKATP channel inhibitor 5-hydroxydecanoate (5-HD), suggesting a potential alternative mechanism in that specific context.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Tissue/Cell Type | Agonist | Value | Reference |
| IC50 | Human | Platelets | Collagen | 63.9 µM | |
| IC50 | Human | Platelets | Thrombin | 104.8 µM | |
| EC25 | Rat | Isolated Heart (Ischemic Contracture) | - | 1.5 µM | |
| K1/2 | - | Cardiac Mitochondrial K(ATP) | - | 83 nM |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Model | Value | Reference |
| ED25 | Dog | Infarct Size Reduction | 0.4 mg/kg i.v. |
Experimental Protocols
1. Measurement of Mitochondrial Membrane Potential using TMRE
This protocol is adapted from standard procedures for using Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.
-
Materials:
-
Cells of interest
-
This compound stock solution
-
TMRE stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for plate reader analysis).
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare working solutions of this compound at various concentrations in pre-warmed cell culture medium.
-
Treat cells with this compound solutions for the desired incubation time (e.g., 30 minutes). Include a vehicle control (DMSO) and a positive control (FCCP, e.g., 10 µM for 10-15 minutes).
-
During the last 15-30 minutes of incubation, add TMRE to the medium at a final concentration of 50-200 nM.
-
Gently wash the cells with pre-warmed PBS.
-
Add fresh, pre-warmed PBS or culture medium without phenol red to the wells.
-
Immediately measure the fluorescence using a fluorescence microscope (Ex/Em ~549/575 nm) or a microplate reader.
-
2. Ischemia-Reperfusion Injury in Isolated Rat Hearts (Langendorff Model)
This is a general protocol for inducing ischemia-reperfusion injury in an ex vivo rat heart model.
-
Materials:
-
Sprague-Dawley rat
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Surgical instruments
-
-
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Introduce this compound into the perfusate at the desired concentration for a pre-ischemic period (e.g., 10-15 minutes).
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
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Initiate reperfusion by restoring the flow of the oxygenated buffer (with or without this compound) for a set duration (e.g., 60-120 minutes).
-
Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.
-
At the end of the experiment, the heart can be processed for infarct size measurement (e.g., TTC staining) or biochemical analyses.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The mitochondrial K(ATP) channel opener this compound reduces neuronal damage after transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitochondrial K(ATP) channel opener this compound induces neuronal preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: BMS-191095 for Cardioprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-191095 to achieve maximal cardioprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the cardioprotective effects of this compound?
A1: this compound is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3][4] Its cardioprotective effects are primarily mediated by the opening of these channels in cardiomyocytes. This action is distinct from non-selective KATP channel openers as it does not significantly affect peripheral blood vessels or cardiac action potential duration.[2] The opening of mitoKATP channels is a key step in ischemic preconditioning, a natural process where short periods of ischemia protect the heart from subsequent, more prolonged ischemic events.
Q2: What is the recommended starting dose for this compound in my experimental model?
A2: The optimal starting dose of this compound will vary depending on the experimental model. Based on published data, the following starting concentrations and doses are recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model and experimental conditions.
| Experimental Model | Recommended Starting Concentration/Dose | Reference |
| Isolated Rat Hearts (in vitro) | 1.5 µM (EC₂₅ for increased time to ischemic contracture) | |
| Anesthetized Dogs (in vivo) | 0.4 mg/kg i.v. (ED₂₅ for infarct size reduction) | |
| Cultured Neurons (in vitro) | 40 µM | |
| Human Platelets (in vitro) | IC₅₀ of 63.9 µM for collagen-induced aggregation |
Q3: How can I confirm that the observed cardioprotective effect in my experiment is specifically due to the opening of mitoKATP channels?
A3: To confirm the mechanism of action, you can use specific antagonists of the mitoKATP channel. The protective effects of this compound should be blocked by co-administration with:
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5-hydroxydecanoate (5-HD): A selective inhibitor of mitoKATP channels.
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Glyburide: A non-selective KATP channel blocker.
If the cardioprotective effects of this compound are abolished in the presence of these antagonists, it provides strong evidence that the mechanism is dependent on the opening of mitoKATP channels.
Q4: What is the downstream signaling pathway activated by this compound?
A4: The activation of mitoKATP channels by this compound initiates a signaling cascade that is crucial for its cardioprotective effects. A key pathway involved is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The opening of the channel leads to the phosphorylation and activation of Akt, which in turn inhibits apoptosis and promotes cell survival.
Signaling pathway of this compound-induced cardioprotection.
Troubleshooting Guides
Problem 1: I am not observing a significant cardioprotective effect with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-response study to determine the optimal concentration for your specific experimental model and conditions. Start with a low dose and titrate upwards. |
| Drug Preparation/Stability | This compound is soluble in DMSO. Ensure the stock solution is properly prepared and stored. For in vivo studies, it is recommended to prepare fresh working solutions on the day of the experiment. |
| Timing of Administration | The timing of this compound administration relative to the ischemic insult is critical. For preconditioning effects, the compound should be administered before the ischemic event. |
| Experimental Model Variability | The severity of the ischemic insult in your model may be too great for the protective effects of the drug to be apparent. Consider reducing the duration of ischemia or reperfusion. |
| Mechanism Blockade | Ensure that other experimental conditions or co-administered drugs are not inadvertently blocking the mitoKATP channel or its downstream signaling pathways. |
Problem 2: I am observing off-target effects or toxicity.
| Possible Cause | Troubleshooting Step |
| High Dose | Reduce the concentration of this compound. A key advantage of this compound is its selectivity, but very high concentrations may lead to off-target effects. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in your experimental medium is low (typically <0.1%) to avoid solvent-induced toxicity. |
| In Vivo Side Effects | Although this compound has minimal effects on hemodynamics at cardioprotective doses, monitor blood pressure and heart rate. If significant changes are observed, reduce the dose. |
Problem 3: How do I design a dose-titration experiment?
A dose-titration experiment is essential to find the optimal concentration of this compound that provides maximal cardioprotection with minimal side effects.
Workflow for a dose-titration experiment.
Experimental Protocols
Protocol 1: Isolated Langendorff-Perfused Heart Model of Ischemia-Reperfusion
This protocol is a standard ex vivo method to assess cardioprotection.
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Heart Isolation: Anesthetize the animal (e.g., rat, rabbit) and quickly excise the heart.
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Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (37°C, gassed with 95% O₂ / 5% CO₂).
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Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
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This compound Administration: Perfuse the heart with Krebs-Henseleit buffer containing the desired concentration of this compound for a specified duration before inducing ischemia.
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Global Ischemia: Stop the perfusion to induce global ischemia for a predetermined period (e.g., 25-40 minutes).
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Reperfusion: Reinitiate perfusion with standard Krebs-Henseleit buffer for a reperfusion period (e.g., 60-120 minutes).
-
Assessment of Cardioprotection:
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Functional Recovery: Measure left ventricular developed pressure (LVDP) and heart rate throughout the experiment.
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Infarct Size Measurement: At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.
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Protocol 2: In Vivo Murine Model of Myocardial Ischemia-Reperfusion
This protocol outlines a common in vivo model to study cardioprotection.
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Anesthesia and Ventilation: Anesthetize the mouse or rat and mechanically ventilate.
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Surgical Preparation: Perform a thoracotomy to expose the heart.
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Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30-60 minutes) to induce myocardial ischemia.
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This compound Administration: Administer this compound (e.g., via intravenous injection) at a specific time point before, during, or after ischemia.
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Reperfusion: Release the ligature to allow for reperfusion of the coronary artery for a specified duration (e.g., 24 hours).
-
Assessment of Cardioprotection:
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Infarct Size Measurement: After the reperfusion period, excise the heart and perform TTC staining to quantify the infarct size as a percentage of the area at risk.
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Cardiac Function: Echocardiography can be performed before and after the procedure to assess cardiac function.
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Biomarker Analysis: Measure cardiac troponin levels in the serum as a marker of myocardial injury.
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Experimental workflows for ischemia-reperfusion models.
References
- 1. This compound, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BMS-191095 efficacy in different cell lines.
Welcome to the technical support center for BMS-191095. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variable efficacy of this compound in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] By opening these channels, it facilitates potassium ion influx into the mitochondrial matrix, leading to a dissipation of the mitochondrial membrane potential (depolarization).[2] This controlled depolarization is believed to be a key mechanism in cellular protection against ischemic damage, offering potential therapeutic benefits in cardiovascular and neurological conditions.[3][4][5]
Q2: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors, which can be broadly categorized as cell-related, compound-related, or assay-related.
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Cell-Related Factors:
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Cell Line Authenticity and Health: Ensure cell lines are authenticated and free from mycoplasma contamination. Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
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Expression of mitoKATP Channels: The efficacy of this compound is dependent on the expression levels of the mitoKATP channel subunits (the pore-forming subunit and the regulatory sulfonylurea receptor). Different cell lines may have varying expression levels of these subunits, leading to differential sensitivity.
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Cellular Metabolism: The metabolic state of the cells, including intracellular ATP levels, can influence the activity of ATP-sensitive potassium channels. Variations in metabolism between cell lines could contribute to different responses.
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-
Compound-Related Factors:
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Compound Stability and Solubility: Verify the stability of your this compound stock solution and ensure it is fully solubilized in the assay medium to avoid precipitation, especially at higher concentrations.
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-
Assay-Related Factors:
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Cell Seeding Density: The density at which cells are seeded can impact their growth rate and sensitivity to treatment. Standardize your seeding protocol to ensure consistent cell numbers.
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Incubation Time: The duration of exposure to this compound can significantly affect the outcome. Optimize and maintain a consistent incubation time for all experiments.
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Assay Choice: The type of cell viability assay used (e.g., MTT, CellTiter-Glo) can yield different results. Understand the principle of your chosen assay and its potential limitations.
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Q3: Our cell-based assay results with this compound do not align with its known function as a mitoKATP channel opener. Why might this be?
Discrepancies between expected and observed results can be due to several factors:
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Off-Target Effects: While this compound is considered selective, the possibility of off-target effects in certain cellular contexts cannot be entirely ruled out. Some mitoKATP channel openers, like diazoxide, have been reported to have off-target effects, such as inhibiting succinate dehydrogenase (SDH).
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Cellular Environment: The complex intracellular environment can influence drug efficacy in ways that are not apparent in isolated mitochondrial preparations.
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Downstream Signaling Complexity: The signaling pathways downstream of mitoKATP channel opening can be complex and may vary between cell types, leading to different phenotypic outcomes.
Q4: How can we confirm that this compound is acting on mitoKATP channels in our cell line?
To confirm the on-target activity of this compound, you can perform the following experiments:
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Mitochondrial Membrane Potential Assay: Use fluorescent probes like JC-1 or TMRM to measure changes in mitochondrial membrane potential. Treatment with this compound should induce a measurable depolarization.
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Use of Antagonists: Co-treatment with a selective mitoKATP channel antagonist, such as 5-hydroxydecanoate (5-HD) or glibenclamide, should block the effects of this compound. If the observed effect is reversed by these antagonists, it strongly suggests that it is mediated by mitoKATP channels.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide provides a systematic approach to troubleshooting inconsistent IC50 values when assessing the effect of this compound on cell viability.
Troubleshooting Flowchart for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting inconsistent IC50 values.
| Potential Issue | Recommended Action |
| Cell Line Integrity | Authenticate your cell lines using STR profiling. Regularly test for mycoplasma contamination. |
| Cell Passage Number | Use cells within a defined and consistent passage number range for all experiments. |
| Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment. If storing stock solutions, follow the manufacturer's recommendations. |
| Assay Technique | Ensure pipettes are calibrated. Use a multichannel pipette for simultaneous addition of reagents. Avoid using the outer wells of microplates to minimize "edge effects". |
| Data Analysis | Use a consistent method for data analysis, such as a non-linear regression model, to calculate IC50 values. |
Guide 2: Unexpected or No Effect on Cell Viability
This guide addresses situations where this compound does not produce the expected effect on cell viability.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow to investigate unexpected experimental outcomes.
| Potential Issue | Recommended Action |
| Lack of Target | Verify the expression of mitoKATP channel subunits (e.g., CCDC51 and ABCB8) in your cell line using Western blotting or RT-qPCR. |
| Compound Inactivity | Confirm the activity of your this compound stock by testing it in a positive control cell line known to respond, or by performing a direct measure of mitoKATP channel opening (mitochondrial membrane potential assay). |
| Cell-Specific Resistance | The signaling pathways downstream of mitochondrial depolarization may not lead to a cytotoxic effect in your specific cell line. Consider assays that measure other endpoints, such as changes in cellular metabolism or apoptosis markers. |
| Experimental Conditions | Review your experimental protocol for any deviations. Ensure that the concentration range of this compound is appropriate. |
Quantitative Data Summary
The following table summarizes reported potency values for this compound from various studies. Note that the experimental systems and endpoints differ, which can influence the observed potency.
| System | Assay | Endpoint | Potency (IC50 / EC50) | Reference |
| Human Platelets | Platelet Aggregation | Inhibition of collagen-induced aggregation | 63.9 µM | |
| Human Platelets | Platelet Aggregation | Inhibition of thrombin-induced aggregation | 104.8 µM | |
| Isolated Rat Hearts | Cardioprotection | Increased time to ischemic contracture | 1.5 µM (EC25) | |
| Cultured Neurons | Mitochondrial Depolarization | Depolarization of mitochondria | 40 µM (effective concentration) |
Experimental Protocols
Protocol 1: Mitochondrial Membrane Potential Assay using JC-1
This protocol describes how to measure changes in mitochondrial membrane potential in response to this compound treatment using the ratiometric dye JC-1. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low membrane potential, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
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JC-1 dye
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Cell culture medium
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Black, clear-bottom 96-well plates
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This compound
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5-hydroxydecanoate (5-HD) (optional, as an antagonist)
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FCCP or CCCP (optional, as a positive control for depolarization)
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Fluorescence plate reader or fluorescence microscope
Procedure:
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Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and incubate overnight.
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Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO), a positive control (e.g., 50 µM CCCP for 15-30 minutes), and an antagonist control (co-treatment of this compound with 5-HD). Incubate for the desired time.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.
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Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant. Wash the cells with assay buffer.
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Fluorescence Measurement: Measure the fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green).
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Red fluorescence: Excitation ~540 nm, Emission ~590 nm.
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Green fluorescence: Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Experimental Workflow for JC-1 Assay
Caption: A typical experimental workflow for the JC-1 assay.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Materials:
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MTT solution (5 mg/mL in PBS)
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Cell culture medium
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96-well plates
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This compound
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate spectrophotometer
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of ATP-sensitive potassium channel activators diazoxide and this compound on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mitochondrial K(ATP) channel opener this compound reduces neuronal damage after transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of the selective mitochondrial-K(ATP) opener this compound for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-191095 Activity and Serum Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of serum concentration on the experimental activity of BMS-191095, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its activity is associated with cardioprotective and neuroprotective effects, which are mediated through the opening of these mitochondrial ion channels.[1][3][4]
Q2: How does serum in cell culture media potentially affect the activity of this compound?
A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many drugs can bind to these proteins, particularly albumin. This binding is a reversible equilibrium between the bound and unbound (free) drug. Only the unbound fraction of the drug is generally considered to be pharmacologically active and available to interact with its target. Therefore, the presence of serum can sequester this compound, reducing its free concentration and potentially leading to a decrease in its observed potency (i.e., a higher IC50 or EC50 value).
Q3: Is there specific data on the percentage of this compound that binds to serum proteins?
A3: Currently, publicly available literature does not provide a specific percentage for this compound serum protein binding. However, it is a common characteristic for small molecule drugs to exhibit some degree of plasma protein binding. Given its molecular structure, some level of interaction with serum albumin is anticipated.
Q4: How might the lipophilicity of this compound influence its interaction with serum proteins?
Q5: Should I conduct my initial in vitro experiments with or without serum?
A5: For initial characterization of the intrinsic potency of this compound on its direct target, it is advisable to perform experiments in serum-free conditions or with very low serum concentrations. This minimizes the confounding variable of protein binding. For cell-based assays, if serum is required for cell viability, consider using a consistent and defined serum concentration across all experiments and acknowledge its potential impact on the effective concentration of the compound. Some studies suggest that in vitro potency data generated in the absence of serum albumin can provide a better correlation with in vivo efficacy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Observed IC50/EC50 for this compound is significantly higher than reported values. | Serum Protein Binding: High concentrations of serum (e.g., 10% FBS) in your assay buffer may be binding to this compound, reducing its free concentration and apparent potency. | 1. Reduce the serum concentration in your assay. If possible, perform the assay in a serum-free medium.2. If serum is necessary, maintain a consistent and low percentage across all experiments and controls.3. Consider performing a serum shift assay to quantify the impact of serum on this compound potency (See Experimental Protocols). |
| Inconsistent results between experimental batches. | Variability in Serum Lots: Different lots of serum can have varying protein compositions, which can lead to batch-to-batch differences in the extent of this compound binding. | 1. Purchase a large single lot of serum for the entire set of planned experiments.2. Pre-test new serum lots to ensure consistency with previous results. |
| Compound appears less effective in cellular assays compared to biochemical assays. | Combined effect of serum binding and cell membrane permeability: In addition to serum protein binding in the culture medium, the compound must also partition into the cell membrane and reach the mitochondrial inner membrane where its target is located. | 1. Evaluate the intrinsic potency in a cell-free system (e.g., isolated mitochondria) to separate the effects of protein binding and cell permeability.2. Use a consistent and well-characterized cell line and culture conditions. |
| Difficulty comparing in vitro data with in vivo results. | Discrepancy between in vitro free fraction and in vivo free fraction: The concentration of proteins in cell culture media is different from the in vivo plasma concentration, leading to different free fractions of the drug. | 1. Determine the in vitro serum protein binding of this compound.2. Use this data to calculate the estimated free fraction of the compound in your in vitro assays and compare this to the reported efficacious plasma concentrations from in vivo studies. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound from studies that were likely conducted in low-serum or serum-free conditions, allowing for a baseline comparison.
| Parameter | Value | Experimental System | Reference |
| EC25 (Cardioprotection) | 1.5 µM | Isolated rat hearts (ischemia/reperfusion) | |
| K1/2 (mitoKATP opening) | 83 nM | Isolated cardiac mitochondria | |
| IC50 (Collagen-induced platelet aggregation) | 63.9 µM | Washed human platelets | |
| IC50 (Thrombin-induced platelet aggregation) | 104.8 µM | Washed human platelets |
Experimental Protocols
Protocol 1: Serum Shift Assay to Determine the Impact of Serum on this compound Potency
Objective: To quantify the effect of serum on the in vitro potency (e.g., EC50 or IC50) of this compound.
Methodology:
-
Prepare Assay Media: Prepare your standard assay buffer/media with varying concentrations of fetal bovine serum (FBS) or human serum albumin (HSA). Recommended concentrations to test are 0%, 1%, 5%, 10% FBS, and a physiological concentration of HSA (e.g., 40 mg/mL).
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Compound Dilution Series: Prepare a serial dilution of this compound in each of the prepared assay media.
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Perform Assay: Conduct your standard functional assay (e.g., measurement of mitochondrial membrane potential, cellular viability assay under stress, or platelet aggregation assay) using the different this compound dilution series in their respective serum-containing media.
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Data Analysis:
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Generate a dose-response curve for each serum concentration.
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Calculate the EC50 or IC50 value for each curve.
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The "fold-shift" in potency can be calculated as the ratio of the EC50/IC50 in the presence of serum to the EC50/IC50 in the absence of serum.
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Protocol 2: Equilibrium Dialysis for Determining this compound Serum Protein Binding
Objective: To determine the percentage of this compound bound to plasma proteins.
Methodology:
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Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa).
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Sample Preparation:
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In one chamber (the "plasma" chamber), add plasma or a solution of human serum albumin at a physiological concentration.
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In the other chamber (the "buffer" chamber), add a protein-free buffer (e.g., PBS, pH 7.4).
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Add a known concentration of this compound to the plasma chamber.
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Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow for equilibrium to be reached (typically 4-24 hours). The free, unbound drug will diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.
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Sample Analysis: After incubation, carefully collect samples from both the plasma and buffer chambers.
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Quantification: Determine the concentration of this compound in both chambers using a suitable analytical method, such as LC-MS/MS.
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Calculation:
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The concentration in the buffer chamber represents the unbound (free) drug concentration.
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The total concentration is the initial concentration added to the plasma chamber.
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The bound concentration is the total concentration minus the unbound concentration.
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The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.
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Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for a serum shift assay.
Caption: Logical relationship of serum impact on this compound activity.
References
- 1. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (this compound): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on drug-human serum albumin binding: the current state of the matter. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic profile of the selective mitochondrial-K(ATP) opener this compound for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of BMS-191095: A Comparative Analysis with Glyburide
A deep dive into the validation of BMS-191095 as a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, this guide contrasts its activity with the well-characterized KATP channel inhibitor, glyburide. Through a review of key experimental data, this document elucidates the antagonistic relationship that confirms the mechanism of action of this compound.
This compound is a novel therapeutic agent identified as a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its mechanism of action is pivotal to its therapeutic effects, including cardioprotection and neuroprotection. To validate this mechanism, studies have employed glyburide, a long-standing sulfonylurea drug known to inhibit KATP channels, as a pharmacological tool. The specific blockade of this compound's effects by glyburide provides compelling evidence for its action on mitoKATP channels.
Comparative Efficacy: this compound and the Glyburide Challenge
Experimental data from various models, including isolated perfused hearts and human platelets, consistently demonstrate that the physiological effects of this compound are attenuated or completely abolished in the presence of glyburide. This antagonistic interaction is the cornerstone for validating the mechanism of this compound.
Quantitative Analysis of this compound Activity and Its Inhibition by Glyburide
The following table summarizes the key quantitative data from studies investigating the effects of this compound and its blockade by glyburide.
| Experimental Model | Parameter Measured | This compound Activity | Glyburide Inhibition | Reference |
| Isolated Rat Hearts (Ischemia-Reperfusion) | Time to Onset of Ischemic Contracture | EC₂₅: 1.5 µM | Cardioprotective effects abolished | (Grover et al., 2001) |
| Isolated Cardiac Mitochondria | Opening of mitoKATP channels | K₁/₂: 83 nM | Effect abolished | (Grover et al., 2001) |
| Washed Human Platelets | Inhibition of Collagen-Induced Aggregation | IC₅₀: 63.9 µM | Significantly blocked by 1 µM glyburide (30-min pretreatment) | [1] |
| Washed Human Platelets | Inhibition of Thrombin-Induced Aggregation | IC₅₀: 104.8 µM | Not specified | [1] |
Signaling Pathways and Experimental Workflow
The interaction between this compound and glyburide at the mitoKATP channel can be visualized through the following signaling pathway.
Figure 1. This compound activates the mitochondrial KATP channel, leading to protective effects, which are blocked by glyburide.
The experimental workflow to validate this mechanism typically involves a pre-treatment with the antagonist (glyburide) before the administration of the agonist (this compound).
Figure 2. A typical experimental design to confirm the mechanism of this compound using glyburide as a blocker.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to investigate the interaction between this compound and glyburide.
Isolated Perfused Rat Heart (Langendorff) Model of Ischemia-Reperfusion
This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic physiological effects.
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Heart Isolation and Perfusion:
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Male Wistar rats are anesthetized, and the hearts are rapidly excised.
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The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
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Retrograde perfusion is initiated with a modified Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
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Experimental Groups:
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Control Group: Hearts are subjected to a period of global ischemia (e.g., 25 minutes) followed by reperfusion (e.g., 30 minutes).
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This compound Group: Hearts are perfused with this compound at a specific concentration (e.g., 1.5 µM) for a set period before the induction of ischemia.
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Glyburide + this compound Group: Hearts are pre-treated with glyburide before the administration of this compound, followed by ischemia and reperfusion.
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Data Acquisition:
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A balloon catheter inserted into the left ventricle is used to measure heart rate, left ventricular developed pressure, and end-diastolic pressure.
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The time to the onset of ischemic contracture is recorded.
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Coronary effluent can be collected to measure the release of enzymes such as lactate dehydrogenase as an indicator of cardiac damage.
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Human Platelet Aggregation Assay
This in vitro assay is used to assess the anti-platelet activity of compounds.
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Platelet Preparation:
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Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
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Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.
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Washed platelets are prepared by further centrifugation and resuspension in a suitable buffer.
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Aggregation Measurement:
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Platelet aggregation is measured using a light aggregometer.
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A baseline and maximum aggregation are established for a known platelet agonist (e.g., collagen or thrombin).
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This compound Group: Washed platelets are incubated with various concentrations of this compound before the addition of the agonist.
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Glyburide + this compound Group: Washed platelets are pre-incubated with glyburide (e.g., 1 µM for 30 minutes) before the addition of this compound and the subsequent agonist.[1]
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Data Analysis:
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The percentage of aggregation is recorded over time.
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The IC₅₀ value (the concentration of a drug that inhibits a response by 50%) is calculated for this compound in the absence and presence of glyburide.
-
References
A Comparative Analysis of BMS-191095 and Cromakalim on Vasodilation
For researchers and professionals in drug development, understanding the nuanced differences between vasodilatory agents is paramount. This guide provides a detailed comparison of two potassium channel openers, BMS-191095 and cromakalim, focusing on their mechanisms of action, vasodilatory effects, and the experimental evidence supporting these observations.
Executive Summary
This compound and cromakalim both induce vasodilation through the opening of potassium channels. However, their selectivity for channel subtypes dictates their distinct pharmacological profiles. This compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels, exhibiting potent cardioprotective effects with minimal peripheral vasodilation. In contrast, cromakalim is a more general ATP-sensitive potassium (KATP) channel opener, recognized for its robust vasodilatory properties. This guide will delve into the experimental data that elucidates these differences.
Data Presentation
The following tables summarize the quantitative data on the vasodilatory and related effects of this compound and cromakalim.
Table 1: In Vitro Vasodilatory Potency
| Compound | Preparation | Agonist/Condition | Potency Metric | Value | Reference |
| This compound | Endothelium-denuded cerebral arteries | Dose-dependent relaxation | Induces vasodilation | 10-100 µmol/L | [1] |
| Cromakalim | Rat Aorta | K+-induced contracture | Concentration-dependent relaxation | - | [2] |
| Cromakalim | Human Saphenous Vein | Prostaglandin F2α or 20 mM KCl | Concentration-dependent relaxation | Induces relaxation up to 10⁻⁵ M | [3] |
| Cromakalim | Porcine Large Coronary Arteries | Various agonists | EC50 | -log M values of 6.43-6.87 | [4] |
| BMS-180448 (analog of this compound) | Rat Aorta | K+-induced contracture | 18-fold less potent than cromakalim | - | [2] |
Table 2: Cardioprotective Effects (related to KATP channel opening)
| Compound | Preparation | Parameter | Potency Metric | Value | Reference |
| This compound | Isolated Rat Hearts (Ischemia/Reperfusion) | Time to onset of ischemic contracture | EC25 | 1.5 µM | |
| Cromakalim | Isolated Rat Hearts (Ischemia/Reperfusion) | Time to onset of ischemic contracture | EC25 | 4.7 µM | |
| BMS-180448 | Isolated Rat Hearts (Ischemia/Reperfusion) | Time to onset of ischemic contracture | EC25 | 4.7 µM |
Signaling Pathways
The vasodilatory actions of this compound and cromakalim are initiated by their interaction with potassium channels, but their downstream signaling pathways exhibit key differences.
This compound Signaling Pathway
This compound selectively opens mitoKATP channels in vascular endothelial cells. This can lead to a signaling cascade involving the production of nitric oxide (NO) and the generation of calcium sparks in the adjacent vascular smooth muscle cells, ultimately causing vasodilation.
Cromakalim Signaling Pathway
Cromakalim acts as a non-selective opener of KATP channels on the sarcolemma of vascular smooth muscle cells. This leads to membrane hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium, and subsequent vasodilation. There is also evidence for an endothelium-dependent component to its action, potentially involving NO.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing vasodilation.
In Vitro Vasodilation Assay (Isolated Aortic Rings)
This protocol is a standard method for evaluating the direct effects of compounds on vascular tone.
Protocol Details:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface.
-
Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent like phenylephrine or a high concentration of potassium chloride (KCl).
-
Drug Administration: Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or cromakalim to the organ bath.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. EC50 values can be calculated to determine the potency of each compound.
In Vivo Blood Pressure Measurement
This protocol assesses the systemic vasodilatory effects of the compounds in a living organism.
Protocol Details:
-
Animal Preparation: Anesthetized rats or dogs are instrumented with a catheter in a major artery (e.g., carotid or femoral artery) connected to a pressure transducer to continuously monitor blood pressure. A venous catheter is also inserted for drug administration.
-
Baseline Measurement: After a stabilization period, baseline blood pressure and heart rate are recorded.
-
Drug Infusion: this compound or cromakalim is administered intravenously, either as a bolus injection or a continuous infusion, at various doses.
-
Data Recording and Analysis: Changes in mean arterial pressure are recorded and analyzed to determine the hypotensive effects of the compounds. Dose-response curves can be constructed to compare their in vivo potency. The effects of KATP channel blockers like glibenclamide can be assessed by administering them prior to the test compounds.
Conclusion
The comparative analysis of this compound and cromakalim reveals a classic trade-off between selectivity and broad-spectrum activity. This compound's selective activation of mitoKATP channels makes it a promising candidate for therapeutic applications where cardioprotection is desired without significant systemic vasodilation. Conversely, cromakalim's potent and more generalized KATP channel opening activity establishes it as a powerful vasodilator. The choice between these agents in a research or clinical setting will be dictated by the desired therapeutic outcome and the specific vascular bed or physiological system being targeted. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation and a deeper understanding of these important pharmacological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison between the effects of BMS-180448, a novel K+ channel opener, and cromakalim in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of BMS-191095 in Selectively Targeting Mitochondrial KATP Channels
A detailed guide for researchers on the superior selectivity of BMS-191095 for mitochondrial ATP-sensitive potassium (mitoKATP) channels over their sarcolemmal counterparts (sarcKATP), with supporting data and experimental protocols.
This guide provides a comprehensive comparison of this compound with other common ATP-sensitive potassium (KATP) channel openers, highlighting its exceptional selectivity for the mitochondrial isoform. The data presented underscores the value of this compound as a precise tool for investigating the roles of mitoKATP channels in cellular physiology and as a promising therapeutic candidate with a potentially wider safety margin.
Data Presentation: Quantitative Comparison of KATP Channel Opener Selectivity
The selectivity of KATP channel openers is a critical determinant of their pharmacological profile. Compounds that preferentially activate mitoKATP channels are of significant interest for their potential to confer cytoprotection without the hemodynamic side effects associated with the activation of sarcKATP channels, such as vasodilation and alterations in cardiac action potential.
| Compound | Target Channel | Potency (K1/2 or EC50) | Selectivity (mitoKATP vs. sarcKATP) | Reference |
| This compound | mitoKATP | 83 nM | >360-fold | [1] |
| sarcKATP | >30 µM (no activation) | [1] | ||
| Diazoxide | mitoKATP | 0.8 µM | ~1050-fold | [2] |
| sarcKATP | 840 µM | [2] | ||
| Cromakalim | mitoKATP | 1.6 µM | ~11-fold | [2] |
| sarcKATP | 18 µM | |||
| Pinacidil | mitoKATP | Not specified | Less selective than diazoxide | |
| sarcKATP | Potent activator |
Key Findings:
-
This compound demonstrates remarkable selectivity for mitoKATP channels, with a half-maximal activation constant (K1/2) in the nanomolar range, while exhibiting no activity on sarcKATP channels at concentrations up to 30 µM.
-
Diazoxide, a widely used mitoKATP opener, shows significant selectivity, but to a lesser extent than this compound.
-
Cromakalim and Pinacidil are considered less selective openers, activating both mitochondrial and sarcolemmal KATP channels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of KATP channel opener selectivity.
Measurement of mitoKATP Channel Activity via Light Scattering in Isolated Mitochondria
This method assesses the activity of mitoKATP channels by measuring changes in mitochondrial volume. Opening of mitoKATP channels leads to K+ influx into the mitochondrial matrix, followed by water, resulting in mitochondrial swelling, which can be detected as a decrease in light scattering.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration buffer (e.g., 120 mM KCl, 10 mM HEPES, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, pH 7.2)
-
Respiratory substrates (e.g., succinate, rotenone)
-
ATP, KATP channel openers (e.g., this compound, diazoxide), and inhibitors (e.g., 5-hydroxydecanoate (5-HD))
-
Spectrophotometer or fluorometer capable of measuring 90° light scattering at 520-540 nm.
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.
-
Resuspend the mitochondrial pellet in the respiration buffer at a concentration of approximately 0.5-1.0 mg/mL.
-
Equilibrate the mitochondrial suspension in the spectrophotometer cuvette at 30°C with continuous stirring.
-
Add respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone) to energize the mitochondria.
-
Record the baseline light scattering signal.
-
Add ATP (e.g., 100 µM) to inhibit the mitoKATP channels, which should cause a slight increase in light scattering (mitochondrial condensation).
-
Add the KATP channel opener (e.g., this compound at various concentrations) to the cuvette.
-
Monitor the decrease in light scattering over time, which indicates mitochondrial swelling due to K+ influx through the opened mitoKATP channels.
-
To confirm specificity, pre-incubate mitochondria with a mitoKATP channel inhibitor (e.g., 500 µM 5-HD) before adding the opener and observe the attenuation of the swelling response.
-
Calculate the rate of swelling from the initial linear phase of the light scattering decrease.
Electrophysiological Recording of sarcKATP Channel Activity using Patch-Clamp
The patch-clamp technique allows for the direct measurement of ion channel currents in the sarcolemma of single cells. The whole-cell configuration is commonly used to assess the activity of sarcKATP channels.
Materials:
-
Isolated cardiomyocytes or a suitable cell line expressing sarcKATP channels.
-
External solution (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Pipette solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 5 mM ATP, pH 7.2).
-
KATP channel openers and inhibitors.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Isolate single cardiomyocytes or culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
-
To activate sarcKATP channels, perfuse the cell with a low-ATP or ATP-free internal solution or apply a metabolic inhibitor (e.g., oligomycin and 2-deoxyglucose).
-
Apply the KATP channel opener (e.g., this compound) to the external solution and record any changes in the outward K+ current.
-
Confirm the identity of the current by applying a known sarcKATP channel blocker (e.g., glibenclamide) and observing the inhibition of the current.
Assessment of mitoKATP Channel Activity via Flavoprotein Fluorescence
Opening of mitoKATP channels causes a partial depolarization of the inner mitochondrial membrane, leading to an increase in the oxidation of flavoproteins in the electron transport chain. This change can be monitored by measuring the autofluorescence of these oxidized flavoproteins.
Materials:
-
Isolated cells (e.g., cardiomyocytes) or tissue.
-
Culture medium or appropriate buffer.
-
KATP channel openers and inhibitors.
-
Fluorescence microscope or plate reader with excitation at ~460 nm and emission at ~540 nm.
Procedure:
-
Culture cells on glass-bottom dishes or prepare tissue slices.
-
Load the cells with a mitochondrial-specific fluorescent dye if desired for co-localization, though flavoprotein fluorescence is an intrinsic signal.
-
Place the dish on the microscope stage and acquire a baseline fluorescence image.
-
Perfuse the cells with the KATP channel opener (e.g., this compound).
-
Acquire fluorescence images at different time points after the addition of the opener.
-
An increase in fluorescence intensity indicates the oxidation of flavoproteins and, indirectly, the opening of mitoKATP channels.
-
To confirm specificity, pre-treat the cells with a mitoKATP inhibitor (e.g., 5-HD) and observe the lack of fluorescence increase upon addition of the opener.
-
Quantify the change in fluorescence intensity in the mitochondrial regions of the cells.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway associated with this compound action and a general workflow for evaluating KATP channel opener selectivity.
Caption: Signaling pathway of this compound-mediated cardioprotection.
Caption: Experimental workflow for determining KATP opener selectivity.
References
A Comparative Analysis of the Next-Generation mitoKATP Opener BMS-191095 and the Prototypical Agent Diazoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of BMS-191095, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, and diazoxide, a widely studied but less selective KATP channel opener. This comparison aims to highlight the advancements in the pharmacological profiles of newer generation mitoKATP openers, focusing on their efficacy, selectivity, and mechanisms of action, supported by experimental data and detailed protocols.
Introduction to mitoKATP Channel Openers
Mitochondrial ATP-sensitive potassium (mitoKATP) channels are crucial regulators of mitochondrial function and play a significant role in cellular protection against ischemic injury. The opening of these channels leads to potassium ion influx into the mitochondrial matrix, which is believed to trigger a signaling cascade that confers cytoprotection, particularly in metabolically active tissues like the heart and brain. First-generation KATP channel openers, such as diazoxide, while effective in demonstrating the therapeutic potential of this mechanism, often exhibit off-target effects due to their lack of selectivity for mitochondrial over sarcolemmal KATP channels. This can lead to undesirable hemodynamic effects. This compound represents a newer generation of mitoKATP openers, designed for greater selectivity and an improved safety profile.
Comparative Quantitative Data
The following table summarizes key quantitative parameters for this compound and diazoxide, highlighting their differential effects on various cellular and physiological processes.
| Parameter | This compound | Diazoxide | Reference |
| Cardioprotection (in vitro) | EC25 of 1.5 µM (increased time to ischemic contracture) | Optimal protective concentration: 80 µM | [1][2] |
| mitoKATP Channel Opening | K1/2 of 83 nM | K1/2 = 0.4 µM | [1][3] |
| Mitochondrial Membrane Potential (ΔΨm) | Decreases ΔΨm | Decreases ΔΨm (less effective on a molar basis than this compound) | [4] |
| Reactive Oxygen Species (ROS) Production | No significant increase in ROS production | Increases ROS production (likely via inhibition of succinate dehydrogenase) | |
| Platelet Aggregation Inhibition (Collagen-induced) | IC50: 63.9 µM | - | |
| Platelet Aggregation Inhibition (Thrombin-induced) | IC50: 104.8 µM | - | |
| Infarct Size Reduction (in vivo) | ED25 = 0.4 mg/kg (i.v.) in dogs | - | |
| Selectivity for mitoKATP vs. sarcolemmal KATP | High selectivity for mitoKATP | Lower selectivity, also opens sarcolemmal KATP channels |
Mechanism of Action and Signaling Pathways
The opening of mitoKATP channels by both this compound and diazoxide initiates a protective signaling cascade. However, their differing selectivity and off-target effects lead to distinct downstream consequences.
Signaling Pathway of mitoKATP Channel Opening
The activation of mitoKATP channels leads to potassium influx into the mitochondrial matrix. This is thought to cause a slight depolarization of the inner mitochondrial membrane and matrix swelling. These events are believed to trigger a cascade involving the generation of reactive oxygen species (ROS) as signaling molecules, activation of protein kinase C (PKC), and ultimately, the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death.
Caption: Signaling pathway initiated by mitoKATP channel openers.
Differential Effects on ROS Production
A key difference between this compound and diazoxide lies in their impact on ROS production. While a transient increase in ROS can act as a protective signal, excessive ROS can be detrimental. This compound appears to confer protection without significantly increasing ROS levels. In contrast, diazoxide has been shown to increase ROS production, an effect that may be linked to its off-target inhibition of succinate dehydrogenase (Complex II) in the electron transport chain.
Caption: Differential effects of this compound and Diazoxide on ROS production.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Measurement of Mitochondrial Swelling by Light Scattering
This assay assesses the opening of mitoKATP channels by measuring changes in mitochondrial volume.
Principle: The opening of mitoKATP channels leads to K+ influx, followed by water, causing the mitochondrial matrix to swell. This swelling decreases the absorbance (or increases the transmittance) of light passed through a suspension of isolated mitochondria.
Protocol:
-
Isolate mitochondria from the tissue of interest (e.g., heart, liver) using differential centrifugation.
-
Resuspend the mitochondrial pellet in a buffer containing KCl as the primary salt.
-
Measure the baseline absorbance of the mitochondrial suspension at 540 nm in a spectrophotometer.
-
Add the mitoKATP channel opener (e.g., this compound or diazoxide) to the suspension.
-
Record the decrease in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.
-
To confirm the involvement of mitoKATP channels, the experiment can be repeated in the presence of a mitoKATP channel blocker (e.g., 5-hydroxydecanoate), which should prevent the swelling induced by the opener.
Caption: Workflow for the mitochondrial swelling assay.
Thallium Flux Assay for mitoKATP Channel Activity
This is a more direct method to measure the flux of monovalent cations through mitoKATP channels.
Principle: Thallium (Tl+) is a surrogate for K+ and can pass through open K+ channels. A Tl+-sensitive fluorescent dye is loaded into the mitochondria. The influx of Tl+ through opened mitoKATP channels causes an increase in fluorescence.
Protocol:
-
Load isolated mitochondria with a Tl+-sensitive fluorescent indicator (e.g., BTC-AM).
-
Resuspend the loaded mitochondria in a chloride-free buffer containing Tl+.
-
Measure the baseline fluorescence using a fluorometer (excitation at ~488 nm, emission at ~525 nm for BTC).
-
Add the mitoKATP opener to initiate Tl+ influx.
-
Record the increase in fluorescence over time, which is proportional to the channel activity.
-
The specificity of the assay can be confirmed by using a mitoKATP channel blocker.
Electrophysiological Recording of mitoKATP Channels (Patch-Clamp)
This technique provides direct evidence of channel activity at the single-channel level.
Principle: A glass micropipette is used to form a high-resistance seal with the inner mitochondrial membrane of a mitoplast (a mitochondrion with its outer membrane removed). This allows for the recording of ionic currents flowing through individual channels.
Protocol:
-
Prepare mitoplasts from isolated mitochondria.
-
Use a micromanipulator to bring a patch pipette filled with an appropriate electrolyte solution into contact with the mitoplast membrane.
-
Apply suction to form a gigaseal.
-
Excise a patch of the inner membrane (inside-out configuration).
-
Apply a voltage clamp and record the single-channel currents.
-
Add the mitoKATP opener to the bath solution and observe the change in channel open probability and conductance.
Conclusion
This compound represents a significant advancement in the development of mitoKATP channel openers. Compared to the first-generation compound diazoxide, this compound exhibits greater selectivity for mitochondrial KATP channels, leading to potent cardioprotective effects without the confounding off-target effects on sarcolemmal KATP channels and the electron transport chain. This increased selectivity translates to a more favorable safety profile, with minimal hemodynamic side effects. The distinct pharmacological profiles of these two compounds, as detailed in this guide, underscore the importance of selectivity in targeting mitochondrial ion channels for therapeutic benefit. Future research will likely focus on developing even more specific and potent new-generation mitoKATP openers for the treatment of ischemic pathologies.
References
- 1. Pharmacologic characterization of this compound, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial KATP channel as a receptor for potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ATP-sensitive potassium channel activators diazoxide and this compound on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Akt Phosphorylation: A Comparative Analysis of BMS-191095 and Alternative Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the effects of BMS-191095 and alternative therapeutic agents on Akt phosphorylation, a critical node in cell signaling pathways implicated in cell survival, proliferation, and apoptosis. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of Akt signaling and the development of novel therapeutics.
Executive Summary
This compound, a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels, initiates a signaling cascade that leads to the activation of the PI3K/Akt pathway, resulting in a significant increase in Akt phosphorylation. This mechanism is primarily associated with cardioprotective effects by mitigating apoptosis. In stark contrast, a range of alternative compounds have been developed to directly or indirectly inhibit Akt phosphorylation, representing a key strategy in anticancer drug development. This guide presents a comparative analysis of the quantitative effects of this compound alongside representative Akt pathway inhibitors: Perifosine, MK-2206, and GSK2141795, supported by detailed experimental protocols and signaling pathway diagrams.
Comparative Analysis of Akt Phosphorylation
The following table summarizes the quantitative effects of this compound and selected alternative inhibitors on Akt phosphorylation as determined by Western blot analysis. It is crucial to note the opposing mechanisms of action: this compound promotes Akt phosphorylation, whereas the alternatives are designed to inhibit it.
| Compound | Mechanism of Action | Target | Effect on Akt Phosphorylation (p-Akt/Total Akt Ratio) | Reference Cell Line/System |
| This compound | mitoKATP Channel Activator | Mitochondrial KATP Channels (indirectly activates PI3K/Akt) | Significant Increase | Cardiac Tissue |
| Perifosine | PH Domain Inhibitor | Akt Pleckstrin Homology (PH) Domain | Dose-dependent Decrease | MM.1S (Multiple Myeloma) |
| MK-2206 | Allosteric Inhibitor | Akt1/2/3 | Dose-dependent Decrease | AGS (Gastric Cancer) |
| GSK2141795 | Catalytic Domain Inhibitor | Akt Kinase Domain | Increase in p-Akt (S473/T308), but Decrease in downstream p-PRAS40 | Ovarian Cancer Xenografts |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound activates mitoKATP channels, leading to PI3K activation and subsequent phosphorylation of Akt, which inhibits apoptosis.
Caption: Mechanisms of action for various Akt inhibitors targeting different domains of the Akt protein to prevent its phosphorylation.
Caption: A generalized workflow for performing Western blot analysis to determine Akt phosphorylation levels.
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol provides a generalized procedure for assessing Akt phosphorylation in cell lysates. Specific conditions may need to be optimized for different cell types and antibodies.
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with this compound or alternative inhibitors at the indicated concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method.
-
Normalize the protein concentrations of all samples with lysis buffer.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated Akt to total Akt for each sample to determine the relative change in Akt phosphorylation.
Conclusion
The data and protocols presented in this guide highlight the divergent effects of this compound and a selection of Akt inhibitors on Akt phosphorylation. While this compound serves as a valuable tool for studying the protective mechanisms associated with increased Akt activity, the inhibitors represent promising therapeutic strategies for diseases driven by hyperactive Akt signaling, such as cancer. The provided methodologies offer a standardized framework for researchers to conduct their own comparative analyses of these and other compounds targeting the critical Akt signaling pathway.
A Comparative Guide to Mitochondrial Depolarization: BMS-191095 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-191095, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, with the conventional alternative, diazoxide. The focus is on their efficacy in inducing mitochondrial depolarization, a key event in cellular signaling and cytoprotection. This document summarizes key performance data and provides detailed experimental protocols for confirmation of mitochondrial depolarization.
Mechanism of Action: A Brief Overview
Mitochondrial depolarization, a decrease in the electrochemical potential across the inner mitochondrial membrane, is a critical cellular event. It can be a key step in apoptosis, but transient and controlled depolarization can also trigger protective signaling pathways. Compounds like this compound and diazoxide induce depolarization by opening mitoKATP channels, allowing an influx of K+ into the mitochondrial matrix. This influx disrupts the membrane potential established by the electron transport chain.
Comparative Analysis of Mitochondrial Depolarizing Agents
This compound stands out for its selectivity for the mitoKATP channel. In contrast, diazoxide, while a canonical opener of these channels, exhibits off-target effects, notably the inhibition of succinate dehydrogenase (complex II) in the electron transport chain, which leads to the production of reactive oxygen species (ROS).[1] This difference is a critical consideration for researchers aiming to dissect the specific consequences of mitoKATP channel opening.
| Feature | This compound | Diazoxide |
| Primary Target | Mitochondrial ATP-sensitive K+ (mitoKATP) channels | Mitochondrial ATP-sensitive K+ (mitoKATP) channels |
| Selectivity | High for mitoKATP channels | Less selective; also inhibits succinate dehydrogenase[1] |
| Potency | More effective on a molar basis for depolarization | Less effective on a molar basis for depolarization |
| ROS Production | Does not increase ROS production | Increases ROS production |
| Effective Concentration Range | 40-50 µM for cellular depolarization | Sub-micromolar to micromolar concentrations |
| Antagonist | 5-hydroxydecanoate (5-HD) | 5-hydroxydecanoate (5-HD) |
Experimental Protocols for Confirming Mitochondrial Depolarization
Accurate assessment of mitochondrial membrane potential (ΔΨm) is crucial for confirming the effects of compounds like this compound. The following are detailed protocols for two common fluorescence-based assays.
JC-1 Assay for Ratiometric Measurement of ΔΨm
The JC-1 assay is a widely used method that relies on a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon mitochondrial depolarization, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound, Diazoxide (or other test compounds)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slides, or culture flasks).
-
Compound Treatment: Treat cells with this compound (e.g., 40 µM), diazoxide, or other compounds for the desired time and at various concentrations. Include a vehicle-treated control group. For a positive control, treat a separate group of cells with CCCP (typically 10-50 µM) for a short period (e.g., 5-30 minutes) to induce complete depolarization.
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution at a final concentration of 1-10 µM in pre-warmed cell culture medium or assay buffer.
-
Remove the compound-containing medium from the cells.
-
Add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells once or twice with pre-warmed PBS or assay buffer.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with appropriate filters for green (emission ~529 nm) and red (emission ~590 nm) fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths.
-
-
Data Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
TMRM/TMRE Assay for Quantitative Measurement of ΔΨm
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
TMRM or TMRE dye
-
Cell culture medium
-
PBS
-
This compound, Diazoxide (or other test compounds)
-
CCCP or FCCP
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells as described for the JC-1 assay.
-
Compound Treatment: Treat cells with the test compounds and controls as described above.
-
TMRM/TMRE Staining:
-
Prepare a fresh TMRM or TMRE staining solution at a low nanomolar concentration (typically 20-200 nM) in pre-warmed cell culture medium.
-
Remove the compound-containing medium.
-
Add the TMRM/TMRE staining solution to the cells.
-
Incubate for 20-30 minutes at 37°C.
-
-
Washing: Wash the cells once with pre-warmed PBS.
-
Analysis:
-
Measure the fluorescence intensity using the appropriate filter set (e.g., TRITC or PE channel, Ex/Em ~549/575 nm).
-
-
Data Interpretation: A decrease in fluorescence intensity in the treated cells compared to the vehicle control indicates mitochondrial depolarization.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for assessing compound-induced mitochondrial depolarization.
Caption: The signaling cascade initiated by this compound leading to mitochondrial depolarization.
References
- 1. Effects of ATP-sensitive potassium channel activators diazoxide and this compound on membrane potential and reactive oxygen species production in isolated piglet mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitochondrial K(ATP) channel opener this compound reduces neuronal damage after transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-191095's Protective Effects in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Selective mitoKATP Channel Opener, BMS-191095, in Cardioprotection and Neuroprotection.
This compound, a selective activator of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, has demonstrated significant promise as a protective agent in preclinical models of ischemic injury. Its mechanism of action, centered on the modulation of mitochondrial function, distinguishes it from less selective potassium channel openers. This guide provides a comprehensive cross-validation of this compound's protective effects in various animal models, offering a comparative analysis with other relevant compounds and detailing the experimental protocols that underpin these findings.
Cardioprotective Effects: A Comparative Overview
This compound has been extensively studied for its ability to protect the myocardium from ischemia-reperfusion injury. Its efficacy is often compared to other KATP channel openers, such as the non-selective agent cromakalim and the first-generation compound BMS-180448.
Table 1: Comparative Efficacy of this compound in an Isolated Rat Heart Model of Ischemia-Reperfusion
| Compound | EC25 for Increased Time to Contracture (µM) | Vasodilator Potency (vs. Cromakalim) | Reference |
| This compound | 4.7 | 18- to 100-fold less potent | [1] |
| Cromakalim | 4.8 | - | [1] |
| BMS-180448 | 4.7 | 18-fold less potent | [1] |
As the data indicates, this compound is equipotent to cromakalim and BMS-180448 in delaying the onset of ischemic contracture, a key indicator of cardioprotection.[1] However, its significantly lower vasodilator activity suggests a more targeted cardioprotective effect with a reduced risk of hypotension.[1]
Neuroprotective Effects: Evidence from a Stroke Model
In models of cerebral ischemia, this compound has also shown significant neuroprotective capabilities. A key study in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO) highlights its potential.
Table 2: Neuroprotective Effects of this compound in a Rat MCAO Model
| Treatment | Timing of Administration | Total Infarct Volume Reduction (%) | Cortical Infarct Volume Reduction (%) | Reference |
| This compound | 24 hours before MCAO | 32% | 38% | |
| Vehicle | 24 hours before MCAO | - | - | |
| This compound | 30 or 60 minutes before MCAO | No effect | No effect |
These findings demonstrate that this compound, when administered as a preconditioning agent 24 hours prior to the ischemic event, significantly reduces neuronal damage. The lack of efficacy with acute administration closer to the ischemic event suggests a mechanism involving the induction of protective cellular pathways. The protective effects were blocked by the mitoKATP channel antagonist 5-hydroxydecanoate (5-HD), confirming the target of this compound.
Mechanism of Action: The mitoKATP Signaling Pathway
The protective effects of this compound are mediated through the opening of mitoKATP channels, which triggers a signaling cascade that ultimately preserves mitochondrial integrity and cellular function.
Caption: Signaling pathway of this compound-mediated protection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Isolated Rat Heart Ischemia-Reperfusion Model
This ex vivo model is used to assess the direct cardioprotective effects of compounds independent of systemic physiological responses.
Objective: To determine the effect of this compound on myocardial function and injury during ischemia and reperfusion.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer.
-
Drug Administration: this compound or vehicle is added to the perfusion buffer for a specified period before inducing ischemia.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the heart is allowed to recover.
-
Assessment: Key parameters measured include left ventricular developed pressure, heart rate, time to ischemic contracture, and release of lactate dehydrogenase (LDH) as a marker of cell damage.
Caption: Workflow for the isolated rat heart ischemia-reperfusion experiment.
Rat Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model mimics focal cerebral ischemia, characteristic of stroke in humans.
Objective: To evaluate the neuroprotective efficacy of this compound in a model of ischemic stroke.
Procedure:
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery. An intraluminal filament is inserted and advanced to occlude the origin of the middle cerebral artery.
-
Drug Administration: this compound or vehicle is administered, often via intracerebroventricular injection, at various time points before MCAO.
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia, and then withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficits are scored at different time points post-MCAO.
-
Infarct Volume Measurement: After a set survival period, the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to quantify the infarct volume.
References
Safety Operating Guide
Proper Disposal of BMS-191095: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling BMS-191095, a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this guide provides a comprehensive operational plan based on the compound's known characteristics and general principles of chemical waste management.
Key Compound Information
A summary of the pertinent data for this compound hydrochloride is presented below, compiled from available chemical supplier information. This information is crucial for a preliminary risk assessment before handling and disposal.
| Property | Value |
| Chemical Name | (3R,4S)-4-[(4-Chlorophenyl)(1H-imidazol-2-ylmethyl)amino]-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile monohydrochloride |
| Molecular Formula | C₂₂H₂₁ClN₄O₂ · HCl |
| Molecular Weight | 445.34 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (20 mg/mL) |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Storage Class | 11 (Combustible Solids) |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol is a recommendation for the proper disposal of this compound in a laboratory setting. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
If handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.
2. Waste Identification and Segregation:
-
All disposable materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and empty vials, should be considered hazardous waste.
-
Segregate this waste from general laboratory trash.
3. Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.
-
Liquid Waste: For solutions of this compound (e.g., in DMSO), collect the waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
4. Waste Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: this compound hydrochloride
-
The solvent used (if applicable, e.g., DMSO)
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The hazard classifications: "Irritant," "Combustible Solid"
-
5. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Logical Workflow for Chemical Handling and Disposal
The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of a research chemical like this compound.
Personal protective equipment for handling BMS-191095
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BMS-191095. The following procedural guidance is designed to ensure safe operational use and disposal of this compound.
Compound Information and Storage
This compound is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels and is supplied as a white, odorless, powder solid.[1] Proper storage is essential to maintain its stability and efficacy.
| Parameter | Value |
| Physical State | Powder Solid[1] |
| Appearance | White[1] |
| Odor | Odorless[1] |
| pH | 5.9-6.4 (5% aqueous solution at 20°C)[1] |
| Melting Point | 233 °C / 451.4 °F |
| Solubility | Soluble in water |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year |
Personal Protective Equipment (PPE)
Given that this compound is a powder, appropriate measures must be taken to avoid dust formation and prevent contact, inhalation, and ingestion. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Rationale |
| Eye and Face Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene) and a lab coat or apron | Prevents direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust is generated. | Minimizes the risk of inhaling the powder. |
| General Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination of other surfaces. |
Operational Plan: Handling and Preparation of Solutions
Adherence to good industrial hygiene and safety practices is crucial. Avoid creating dust and exposure to excess heat, moisture, and incompatible materials such as bases and oxidizing agents.
Step-by-Step Protocol for Solution Preparation (2.5 mg/mL Suspension):
-
Prepare Stock Solution: Begin by preparing a 25.0 mg/mL stock solution of this compound in DMSO.
-
Initial Dilution: In a suitable container, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is homogeneous.
-
Add Surfactant: To the mixture, add 50 µL of Tween-80 and mix again to ensure even distribution.
-
Final Dilution: Add 450 µL of saline to the solution to reach a final volume of 1 mL. This will yield a 2.5 mg/mL suspended solution suitable for experimental use.
Disposal Plan
All waste materials, including unused compound, contaminated PPE, and solutions, must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect any spilled powder using absorbent materials. Place all solid waste, including contaminated gloves, wipes, and vials, into a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed container for hazardous liquid waste.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action for this compound as a mitoKATP channel activator and the inhibitory effects of its antagonists.
Caption: Mechanism of this compound action and inhibition.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
